molecular formula C14H15Cl2NO6 B12388683 Dicamba-6-amino-6-oxohexanoic acid

Dicamba-6-amino-6-oxohexanoic acid

Número de catálogo: B12388683
Peso molecular: 364.2 g/mol
Clave InChI: KARNXTXVOORHQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dicamba-6-amino-6-oxohexanoic acid is a useful research compound. Its molecular formula is C14H15Cl2NO6 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H15Cl2NO6

Peso molecular

364.2 g/mol

Nombre IUPAC

3-(5-carboxypentanoylamino)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C14H15Cl2NO6/c1-23-13-7(15)6-8(12(16)11(13)14(21)22)17-9(18)4-2-3-5-10(19)20/h6H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22)

Clave InChI

KARNXTXVOORHQX-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C(C(=C1C(=O)O)Cl)NC(=O)CCCCC(=O)O)Cl

Origen del producto

United States

Foundational & Exploratory

"Dicamba-6-amino-6-oxohexanoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dicamba-6-amino-6-oxohexanoic Acid

Introduction

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound. This molecule is a conjugate of the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and a linker molecule, 6-amino-6-oxohexanoic acid, which is the mono-amide of adipic acid. Such conjugates are of interest in drug development and targeted delivery systems, where the linker component can be used to attach a payload (in this case, Dicamba, which acts as the payload) to a targeting moiety.

The synthesis is presented in three core stages:

  • Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)

  • Synthesis of the Linker: 6-amino-6-oxohexanoic acid (Adipic Acid Monoamide)

  • Final Conjugation: Synthesis of this compound

This document details the experimental protocols, presents quantitative data in tabular format, and provides visual diagrams of the reaction pathways to facilitate understanding for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)

The industrial synthesis of Dicamba often starts from 2,5-dichlorophenol (B122974). The process involves a carboxylation step, typically a Kolbe-Schmitt reaction, to introduce a carboxylic acid group, followed by methylation of the phenolic hydroxyl group.

Synthesis Pathway of Dicamba

Dicamba_Synthesis cluster_0 Step 1: Carboxylation (Kolbe-Schmitt Reaction) cluster_1 Step 2: O-Methylation node_2_5_DCP 2,5-Dichlorophenol node_K_phenolate Potassium 2,5-Dichlorophenolate node_2_5_DCP:e->node_K_phenolate:w  KOH, Toluene (B28343)  Room Temperature node_DCSA 3,6-Dichlorosalicylic Acid node_K_phenolate:e->node_DCSA:w  1. CO2 (5.0-6.0 MPa)  2. K2CO3, Catalyst  3. 130-140 °C node_Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) node_DCSA:e->node_Dicamba:w  Chloromethane (B1201357) (CH3Cl)  Alkaline condition  70-100 °C node_DCSA_2 3,6-Dichlorosalicylic Acid

Figure 1: Synthesis Pathway of Dicamba from 2,5-Dichlorophenol.
Experimental Protocols

Step 1: Synthesis of 3,6-Dichlorosalicylic Acid via Kolbe-Schmitt Carboxylation

  • Formation of Potassium 2,5-Dichlorophenolate: In a reaction flask, dissolve 2,5-dichlorophenol in anhydrous toluene. Add potassium hydroxide (B78521) (KOH) under stirring at room temperature. The molar ratio of KOH to 2,5-dichlorophenol should be approximately 1:1. Continue the reaction for 1-2 hours to ensure complete formation of the potassium salt.

  • Carboxylation: Transfer the resulting toluene solution of potassium 2,5-dichlorophenolate to a high-pressure autoclave. Add powdered anhydrous potassium carbonate (K2CO3) (molar ratio of 1-2:1 relative to the phenolate) and a catalyst such as butanol or triethylamine.

  • Pressurize the autoclave with carbon dioxide (CO2) to 5.0-6.0 MPa.

  • Heat the mixture to 130-140°C with constant stirring. Maintain the pressure and temperature for the duration of the reaction as CO2 is consumed.

  • After the reaction is complete, cool the autoclave, release the pressure, and acidify the reaction mixture to precipitate the 3,6-dichlorosalicylic acid product.

  • Filter, wash, and dry the product.

Step 2: O-Methylation to form Dicamba

  • Methylation Reaction: In a suitable reactor, dissolve the 3,6-dichlorosalicylic acid obtained from the previous step in an alkaline solution.

  • Introduce a methylating agent, such as chloromethane (CH3Cl), into the reactor. The molar ratio of chloromethane to the salicylic (B10762653) acid derivative is typically between 1:1 and 3.5:1.

  • Heat the reaction mixture to 70-100°C under the action of a catalyst.

  • Work-up: After the reaction is complete, perform saponification followed by acidification to obtain the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

  • The crude product can be purified by recrystallization from a suitable solvent like a water/xylene mixture to achieve high purity.[1]

Quantitative Data for Dicamba Synthesis
ParameterStep 1: CarboxylationStep 2: O-MethylationOverallReference
Starting Material 2,5-Dichlorophenol3,6-Dichlorosalicylic Acid2,5-Dichlorophenol[2]
Key Reagents KOH, CO2, K2CO3Chloromethane-[2]
Reaction Conditions 130-140°C, 5.0-6.0 MPa70-100°C, Alkaline-[2]
Yield High (not specified)>97 mole %High[1]
Purity (Initial) -98.0%-[1]
Purity (after Recrystallization) ->99.5%>99.5%[1]

Part 2: Synthesis of 6-amino-6-oxohexanoic acid (Adipic Acid Monoamide)

6-amino-6-oxohexanoic acid is the mono-amide derivative of adipic acid. A straightforward method for its preparation involves the reaction of adipic anhydride (B1165640) with ammonia.

Synthesis Pathway of 6-amino-6-oxohexanoic acid

Adipic_Amide_Synthesis cluster_0 Step 1: Formation of Adipic Anhydride cluster_1 Step 2: Amination node_Adipic_Acid Adipic Acid node_Adipic_Anhydride Polymeric Adipic Anhydride node_Adipic_Acid:e->node_Adipic_Anhydride:w  Dehydration node_Cyclic_Anhydride Cyclic Monomeric Adipic Anhydride node_Adipic_Anhydride:e->node_Cyclic_Anhydride:w  Depolymerization  (Catalyst) node_Final_Product 6-amino-6-oxohexanoic acid (Adipic Acid Monoamide) node_Cyclic_Anhydride:e->node_Final_Product:w  Ammonia (NH3)  or Ammonium (B1175870) Hydroxide

Figure 2: Synthesis of 6-amino-6-oxohexanoic acid from Adipic Acid.
Experimental Protocol

  • Preparation of Cyclic Adipic Anhydride: Start with polymeric adipic anhydride, which can be formed from the dehydration of adipic acid. Depolymerize the polymeric anhydride, often with the aid of a catalyst, to form the more reactive cyclic monomeric adipic anhydride. This step may involve distillation to purify the cyclic anhydride.

  • Amination: Dissolve the cyclic monomeric adipic anhydride in a suitable solvent.

  • Slowly add a source of ammonia, such as ammonium hydroxide, to the solution while stirring. The reaction is typically carried out at a controlled temperature to prevent the formation of the diamide (B1670390) byproduct.

  • The reaction opens the anhydride ring, forming the mono-amide and a carboxylic acid at the other end.

  • Work-up: After the reaction is complete, the product, 6-amino-6-oxohexanoic acid, can be isolated by acidification and subsequent crystallization or chromatographic purification.

Part 3: Synthesis of this compound

The final step is the conjugation of Dicamba and 6-amino-6-oxohexanoic acid via an amide bond. This is a standard peptide coupling reaction where the carboxylic acid of Dicamba is activated to react with the primary amine of the linker.

Conjugation Pathway

Conjugation_Pathway node_Dicamba Dicamba node_Activated_Dicamba Activated Dicamba Intermediate (e.g., O-acylisourea) node_Dicamba:e->node_Activated_Dicamba:w  DCC or EDC/HOBt  Anhydrous Solvent (e.g., DMF) node_Linker 6-amino-6-oxohexanoic acid node_Final_Product This compound node_Activated_Dicamba:e->node_Final_Product:w  Addition of Linker  Base (e.g., DIPEA)

Figure 3: Proposed Amide Coupling for Final Conjugate Synthesis.
Experimental Protocol

  • Activation of Dicamba: Dissolve Dicamba in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions. The molar ratio of Dicamba:EDC:HOBt is typically 1:1.2:1.2.

  • Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours to allow for the formation of the activated ester intermediate.

  • Coupling Reaction: In a separate flask, dissolve 6-amino-6-oxohexanoic acid in the same anhydrous solvent, possibly with the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any salts and facilitate the reaction.

  • Slowly add the solution of the linker and base to the activated Dicamba solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • The solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve acid-base extraction to remove unreacted starting materials and coupling reagents.

  • The final product, this compound, is purified using techniques such as column chromatography or recrystallization.

Quantitative Data for Amide Coupling (Illustrative)
ParameterValue/ConditionReference
Starting Materials Dicamba, 6-amino-6-oxohexanoic acidGeneral Protocol
Coupling Reagents EDC, HOBt[3]
Solvent Anhydrous DMF or DCMGeneral Protocol
Base DIPEA[4]
Reaction Time 12-24 hoursGeneral Protocol
Temperature 0°C to Room TemperatureGeneral Protocol
Expected Yield Moderate to Excellent (e.g., 60-90%)[3]
Purification Column ChromatographyGeneral Protocol

Conclusion

References

"Dicamba-6-amino-6-oxohexanoic acid" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Dicamba-6-amino-6-oxohexanoic acid. This compound is a hapten derivative of the herbicide Dicamba, designed for the development of immunoassays. This document outlines the theoretical chemical properties, a detailed representative synthesis protocol, and the logical framework for its application in immunochemical detection methods.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for the control of broadleaf weeds.[1] Monitoring its presence in the environment and agricultural products is crucial. Immunoassays offer a rapid, sensitive, and high-throughput method for detecting small molecules like Dicamba. However, as a small molecule, Dicamba is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. This compound serves as a key intermediate in this process, acting as a hapten with a linker arm to facilitate conjugation. The 6-amino-6-oxohexanoic acid moiety provides a spacer that presents the Dicamba molecule to the immune system, enhancing the generation of specific antibodies.

Chemical Structure and Properties

The structure of this compound involves the formation of an amide bond between the carboxylic acid group of Dicamba and the amino group of a 6-amino-6-oxohexanoic acid derivative.

Table 1: Chemical Properties of Constituent Molecules

PropertyDicamba6-Aminocaproic Acid (a related precursor)
IUPAC Name 3,6-dichloro-2-methoxybenzoic acid6-aminohexanoic acid
CAS Number 1918-00-9[1]60-32-2
Molecular Formula C₈H₆Cl₂O₃[1]C₆H₁₃NO₂
Molar Mass 221.03 g/mol [1]131.17 g/mol
Melting Point 114-116 °C[1]207 °C (decomposes)
Solubility in Water Low[1]Soluble

Table 2: Predicted Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₄H₁₆Cl₂N₂O₄
Molar Mass 363.19 g/mol
Physical Form Expected to be a solid
Solubility Dependent on salt form, likely soluble in organic solvents like DMF, DMSO

Chemical Structure Diagram

Caption: Structure of this compound.

Experimental Protocols

The synthesis of this compound as a hapten involves a multi-step process. The following is a representative protocol based on established methods for hapten synthesis.[2][3][4]

Synthesis of an Activated Dicamba Ester

This initial step activates the carboxylic acid group of Dicamba to facilitate amide bond formation.

Materials:

  • Dicamba

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Dicamba (1 equivalent) in anhydrous DMF.

  • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Remove the DCU precipitate by filtration. The resulting filtrate contains the activated Dicamba-NHS ester and is used directly in the next step.

Conjugation to the Linker

This step forms the amide bond between the activated Dicamba and the amino group of the linker molecule.

Materials:

  • Filtrate containing Dicamba-NHS ester

  • 6-Aminocaproic acid (or a derivative thereof)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous DMF

Procedure:

  • Dissolve 6-aminocaproic acid (1 equivalent) in anhydrous DMF.

  • Add TEA (1.5 equivalents) to the solution to deprotonate the amino group.

  • Slowly add the Dicamba-NHS ester filtrate to the 6-aminocaproic acid solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.

Characterization

The structure and purity of the synthesized hapten should be confirmed by analytical techniques.

Table 3: Analytical Characterization Methods

MethodPurpose
¹H NMR To confirm the presence of protons from both the Dicamba and the linker moieties and to verify the structure.
Mass Spectrometry To confirm the molecular weight of the final product.
HPLC To determine the purity of the final product.

Experimental Workflow Diagram

G cluster_activation Step 1: Activation of Dicamba cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization start Dicamba + NHS + DCC in DMF stir Stir overnight at RT start->stir filter Filter to remove DCU stir->filter mix Add activated Dicamba filtrate filter->mix linker 6-Aminocaproic acid + TEA in DMF linker->mix react Stir for 24-48h at RT mix->react purify Purify by Column Chromatography react->purify characterize Characterize by NMR, MS, HPLC purify->characterize final_product This compound characterize->final_product G cluster_immunogen Immunogen Synthesis cluster_coating Coating Antigen Synthesis cluster_assay Immunoassay Development hapten This compound conjugate1 Conjugate Hapten to Carrier hapten->conjugate1 conjugate2 Conjugate Hapten to Carrier hapten->conjugate2 carrier1 Carrier Protein (e.g., KLH) carrier1->conjugate1 immunogen Dicamba-KLH Immunogen conjugate1->immunogen immunize Immunize Animal immunogen->immunize carrier2 Carrier Protein (e.g., OVA) carrier2->conjugate2 coating_antigen Dicamba-OVA Coating Antigen conjugate2->coating_antigen elisa Develop Competitive ELISA coating_antigen->elisa antibodies Produce Anti-Dicamba Antibodies immunize->antibodies antibodies->elisa

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of Dicamba and the Postulated Role of 6-amino-6-oxohexanoic acid in a Hypothetical Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" is not a recognized or commercially available herbicide. This guide details the established mechanism of action of the herbicide Dicamba and provides a scientifically-grounded hypothesis on the potential role of a 6-amino-6-oxohexanoic acid moiety if conjugated to Dicamba.

Executive Summary

Dicamba is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2][3] Its mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][4][5][6][7] At herbicidal concentrations, Dicamba overwhelms the plant's natural auxin signaling pathways, leading to rapid, uncontrolled cell growth and, ultimately, plant death.[3][6][8][9] This guide elucidates the core molecular mechanism of Dicamba, from receptor binding to downstream physiological effects. Furthermore, we explore the hypothetical role of 6-amino-6-oxohexanoic acid as a potential conjugate, postulating its influence on the herbicide's activity.

The Core Mechanism of Action: Dicamba as a Synthetic Auxin

Dicamba's herbicidal activity is rooted in its ability to function as a potent and persistent mimic of the plant hormone auxin.[5][7] Unlike the tightly regulated endogenous auxin, Dicamba is not easily metabolized by susceptible plants, leading to a sustained and overwhelming hormonal signal.[10]

The Auxin Signaling Pathway and Dicamba's Intervention

The canonical auxin signaling pathway involves a trio of key protein families:

  • TIR1/AFB F-box proteins: These are the primary auxin receptors.[11][12][13]

  • Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[4][13]

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.[13]

In the absence of high auxin levels, Aux/IAA proteins repress ARF activity, keeping auxin-responsive genes switched off. When natural auxin (or a synthetic mimic like Dicamba) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[11] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[13] The degradation of the Aux/IAA repressor liberates the ARF, which can then activate the transcription of a host of genes responsible for cell growth and development.[13]

Dicamba hijacks this natural pathway. By binding to the TIR1/AFB receptors, it triggers the continuous degradation of Aux/IAA repressors, leading to the constitutive activation of ARFs and the overexpression of auxin-responsive genes.[14] This results in a cascade of physiological disruptions, including:

  • Uncontrolled cell division and elongation.[10][15]

  • Epinasty (twisting and curling of stems and leaves).[15]

  • Disruption of vascular tissue, leading to impaired transport of water and nutrients.[3]

  • Stimulation of ethylene (B1197577) production, which can exacerbate senescence.[15]

  • Inhibition of photosynthesis.[2]

Ultimately, these chaotic and unsustainable growth patterns exhaust the plant's resources, leading to its death.[3]

Dicamba_Signaling_Pathway cluster_0 Plant Cell cluster_1 Nucleus Dicamba Dicamba TIR1_AFB TIR1/AFB Receptor Dicamba->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Ubiquitin Ubiquitin SCF_Complex->Ubiquitin Adds Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses Ubiquitin->Aux_IAA Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Dicamba's molecular mechanism of action in a plant cell.

The Hypothetical Role of 6-amino-6-oxohexanoic acid

While "this compound" is not a known compound, we can hypothesize the function of the 6-amino-6-oxohexanoic acid moiety based on its chemical properties. 6-aminohexanoic acid (also known as 6-aminocaproic acid) is a flexible, aliphatic chain with amino and carboxylic acid functional groups.[16][17] In biological and chemical contexts, such molecules are often used as "linkers" or "spacers" to connect two different molecular entities.[17][18]

If conjugated to Dicamba, the 6-amino-6-oxohexanoic acid could potentially serve several functions:

  • Altered Physicochemical Properties: The linker could modify the solubility, volatility, and soil mobility of Dicamba. This might lead to improved uptake by the plant or altered persistence in the environment.

  • Modified Receptor Binding: The flexible spacer could alter the orientation and affinity of Dicamba for the TIR1/AFB receptor pocket. This could potentially increase or decrease its herbicidal potency.

  • Prodrug Strategy: The conjugate could be designed as a prodrug, where the 6-amino-6-oxohexanoic acid is cleaved off within the plant by specific enzymes to release the active Dicamba molecule. This could enhance selectivity for target weeds over crops if the cleaving enzymes are more active in the weed species.

  • Enhanced Translocation: The linker might facilitate the movement (translocation) of the herbicide throughout the plant via the xylem and phloem.[19]

Further research, including synthesis of the conjugate and extensive bioassays, would be required to validate any of these hypotheses.

Quantitative Data Summary

The available literature focuses primarily on the qualitative aspects of Dicamba's mechanism of action. However, some quantitative data regarding its efficacy and the physiological responses it elicits can be summarized.

ParameterObservationPlant SpeciesReference
Time to Efficacy Weed control can be achieved in 7 to 21 days, depending on environmental conditions.General[3]
Sensitivity Susceptible broadleaf plants can show growth responses at dosages less than 1/100 of the recommended use rate.Soybeans[6]
Symptom Onset In non-tolerant soybeans exposed to drift, symptoms may not appear for 1 to 2 weeks.Soybeans[6]
Toxicity (LD50) Not explicitly detailed in the provided search results, but varies by formulation and organism.N/A[8]
Residual Activity Can have a soil residual effect for up to 14 days.General[2]

Experimental Protocols

To assess the efficacy and mechanism of a novel herbicide conjugate like "this compound," a series of established experimental protocols would be employed.

Protocol: Whole-Plant Dose-Response Assay

Objective: To determine the herbicidal efficacy (e.g., GR50 - the dose required for 50% growth reduction) of the test compound compared to the parent compound (Dicamba) on a target weed species and a non-target crop species.

Methodology:

  • Plant Propagation: Grow a susceptible broadleaf weed (e.g., Amaranthus palmeri) and a tolerant monocot crop (e.g., Zea mays) in a controlled environment (greenhouse or growth chamber) to the 3-4 leaf stage.

  • Herbicide Preparation: Prepare stock solutions of the test compound and Dicamba. Create a dilution series to cover a range of concentrations expected to produce from 0% to 100% plant mortality. Include a control group treated with the solvent blank.

  • Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the controlled environment and maintain optimal growing conditions.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0 (no effect) to 100 (complete death). Additionally, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., log-logistic) to calculate the GR50 value for each compound on each species.

Experimental_Workflow Start Start: Plant Propagation Herbicide_Prep Herbicide Preparation (Dilution Series) Start->Herbicide_Prep Application Herbicide Application (Track Sprayer) Herbicide_Prep->Application Incubation Incubation (Controlled Environment) Application->Incubation Data_Collection Data Collection (Visual Assessment & Biomass) Incubation->Data_Collection Analysis Data Analysis (GR50 Calculation) Data_Collection->Analysis End End: Efficacy Determined Analysis->End

Caption: A generalized workflow for a whole-plant dose-response assay.

Conclusion

Dicamba's mechanism of action as a synthetic auxin is well-established, involving the hijacking of the plant's natural hormone signaling pathway to induce lethal, uncontrolled growth. The core of this mechanism is the Dicamba-mediated degradation of Aux/IAA transcriptional repressors through the TIR1/AFB receptor pathway. While the specific properties of a "this compound" conjugate remain hypothetical, the addition of such a linker molecule presents intriguing possibilities for modifying the herbicide's physicochemical properties, biological activity, and selectivity. Rigorous experimental validation would be essential to explore these possibilities and determine if such a conjugate could offer advantages over existing herbicide formulations.

References

Unveiling "Dicamba-6-amino-6-oxohexanoic acid": A Technical Guide Based on Inferred Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the discovery, detailed experimental protocols, and quantitative data for "Dicamba-6-amino-6-oxohexanoic acid." This guide, therefore, provides a comprehensive overview based on the compound's chemical nomenclature, its commercial availability as a hapten, and established principles of synthetic and immunochemistry. The experimental protocols and workflows presented are hypothetical, representing standard methodologies for compounds of this nature.

Executive Summary

"this compound" is understood to be a derivative of the well-known herbicide, dicamba (B1670444). Its chemical name strongly suggests the conjugation of dicamba to a 6-amino-6-oxohexanoic acid linker. This modification functionalizes the dicamba molecule, likely for the purpose of covalent attachment to larger molecules, such as carrier proteins. Such structures are commonly synthesized as haptens to elicit an immune response and generate specific antibodies for research or diagnostic applications. This guide will delve into the background of the parent compound, dicamba, propose a synthetic pathway for its functionalized derivative, and outline its probable application in immunotechnology.

Background: The Parent Compound - Dicamba

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide first registered for use in the United States in 1967.[1] It is primarily used to control broadleaf weeds in agriculture, particularly in grain crops and turf areas.[1][2]

Mechanism of Action

Dicamba is a synthetic auxin.[1][3] It mimics natural plant growth hormones, leading to uncontrolled and abnormal cell growth in susceptible plants. This disrupts normal physiological processes, such as protein synthesis, cell division, and transpiration, ultimately causing the plant's death.[2]

Physicochemical Properties of Dicamba

A summary of the key physicochemical properties of dicamba is presented in Table 1.

PropertyValueReference
IUPAC Name3,6-dichloro-2-methoxybenzoic acid[1]
Molecular FormulaC₈H₆Cl₂O₃[3]
Molecular Weight221.04 g/mol [3]
AppearanceWhite solid[3]
Melting Point114-116 °C[3]
SolubilitySoluble in ethanol, acetone, and other ketones.[3]

Hypothetical Synthesis of "this compound"

The synthesis of "this compound" would involve the formation of a stable amide bond between the carboxylic acid group of dicamba and the amino group of a suitable linker.[4][5][6][7] A plausible linker, based on the compound's name, is a derivative of 6-aminohexanoic acid. The "6-oxo" suggests the presence of an amide on the other end of the C6 chain, but for the purpose of creating a functionalized hapten, a more direct linkage is often employed. A common strategy is to use a linker with a terminal amine group for conjugation to the carboxylic acid of the hapten.

Proposed Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid on dicamba, followed by nucleophilic attack by the amine of the linker. This is a standard and widely used method for amide bond formation in organic chemistry.[6]

G cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product Dicamba Dicamba (Carboxylic Acid) Activation Activation of Carboxylic Acid (e.g., with DCC/NHS) Dicamba->Activation Step 1 Linker 6-Aminohexanoic Acid Derivative (Amine Linker) Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Linker->Coupling Activation->Coupling Step 2 Purification Purification (e.g., Chromatography) Coupling->Purification Step 3 Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of "this compound".

Experimental Protocol: Amide Coupling

This protocol is a generalized representation of a standard amide coupling reaction.

Objective: To synthesize "this compound" via amide bond formation.

Materials:

  • Dicamba

  • 6-aminohexanoic acid ethyl ester (or similar protected linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Activation of Dicamba: Dissolve dicamba and NHS in anhydrous DMF. Cool the solution in an ice bath. Add a solution of DCC in anhydrous DMF dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Coupling Reaction: To the filtrate containing the activated dicamba-NHS ester, add a solution of the 6-aminohexanoic acid derivative in anhydrous DMF. Stir the reaction at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

  • (Optional) Deprotection: If a protected linker was used (e.g., an ester), perform the appropriate deprotection step (e.g., saponification) to yield the final carboxylic acid.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Hypothetical Reaction Components and Conditions

Component/ConditionDescriptionPurpose
DicambaStarting materialThe hapten molecule to be functionalized.
6-Aminohexanoic Acid DerivativeStarting materialProvides the linker with a terminal amine.
DCC/NHSCoupling reagentsActivates the carboxylic acid for amide bond formation.[6]
DMFSolventAnhydrous polar aprotic solvent suitable for the reaction.
Room TemperatureReaction TemperatureA common temperature for amide coupling reactions.
Column ChromatographyPurification MethodTo isolate the desired product from unreacted starting materials and byproducts.

Inferred Application: Hapten for Antibody Production

The designation of "this compound" as a hapten by chemical suppliers strongly suggests its use in immunology.[8][9] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[10] The linker arm (the 6-amino-6-oxohexanoic acid moiety) serves to space the hapten away from the carrier protein, facilitating its recognition by the immune system.[11]

Workflow for Antibody Production

The general workflow for producing antibodies against a small molecule like dicamba using a hapten-carrier conjugate is well-established.[12][13][14]

G cluster_conjugation Step 1: Immunogen Preparation cluster_immunization Step 2: Immunization & Hybridoma Production cluster_screening Step 3: Screening and Cloning cluster_production Step 4: Antibody Production & Purification Hapten This compound Conjugation Hapten-Protein Conjugation (e.g., EDC/NHS chemistry) Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunization Immunize Animal (e.g., mouse, rabbit) Conjugation->Immunization Spleen_Cells Isolate Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screen for Antigen-Specific Antibody Production (ELISA) Hybridomas->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning Expansion Large-Scale Culture Cloning->Expansion Purification Antibody Purification Expansion->Purification mAbs Monoclonal Antibodies (anti-Dicamba) Purification->mAbs

Caption: A standard workflow for the production of monoclonal antibodies using a hapten.

Potential Uses of Anti-Dicamba Antibodies

Antibodies generated against dicamba could be valuable tools for:

  • Environmental Monitoring: Developing sensitive immunoassays (like ELISA) to detect and quantify dicamba residues in soil, water, and food samples.

  • Food Safety: Ensuring compliance with maximum residue limits for dicamba in agricultural products.

  • Toxicology Research: Studying the pharmacokinetics and metabolism of dicamba.

Signaling Pathways

There is no information available regarding any signaling pathways directly involving "this compound." The parent compound, dicamba, acts as a synthetic auxin, thus interacting with the auxin signaling pathway in plants, which involves TIR1/AFB receptors and leads to the degradation of Aux/IAA transcriptional repressors. However, the modified compound is designed for immunological applications and is not intended to have herbicidal activity itself.

Conclusion

While direct experimental data on "this compound" is not publicly available, its chemical structure and commercial classification as a hapten allow for a well-founded technical overview. It is a functionalized derivative of the herbicide dicamba, likely synthesized to facilitate the production of specific antibodies. These antibodies would be valuable reagents for the development of immunoassays for environmental and food safety monitoring of dicamba. The synthetic and immunological workflows presented in this guide are based on established, robust methodologies in chemistry and biology.

References

Spectroscopic and Analytical Profile of Dicamba-6-amino-6-oxohexanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of "Dicamba-6-amino-6-oxohexanoic acid." Due to the absence of publicly available experimental data for this specific derivative, this document presents a predictive analysis based on the known spectroscopic data of the parent compound, Dicamba, and established principles of organic spectroscopy. The guide includes hypothetical Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for acquiring such data are also provided. Furthermore, this guide features diagrams generated using the DOT language to illustrate the compound's structure and a representative analytical workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this novel compound.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The functionalization of Dicamba with a 6-amino-6-oxohexanoic acid moiety is a theoretical modification that could be explored to alter its biological activity, solubility, or other physicochemical properties. This guide focuses on the predicted spectroscopic signature of this novel derivative, providing a valuable reference for its potential synthesis and identification.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, MS, and IR data for "this compound." These predictions are based on the known spectral data of Dicamba and the expected influence of the added 6-amino-6-oxohexanoic acid chain.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d, J ≈ 8 Hz1HAr-H
~7.10d, J ≈ 8 Hz1HAr-H
~6.80t, J ≈ 6 Hz1H-NH-CO-
~3.90s3H-OCH₃
~3.30q, J ≈ 7 Hz2H-CH₂-NH-
~2.30t, J ≈ 7 Hz2H-CO-CH₂-
~1.70m2H-CH₂-
~1.55m2H-CH₂-
~1.40m2H-CH₂-
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~173Amide Carbonyl (-NH-C O-)
~168Carboxylic Acid Carbonyl (-C OOH)
~155Ar-C-OCH₃
~134Ar-C-Cl
~132Ar-C-Cl
~130Ar-CH
~128Ar-C-COOH
~125Ar-CH
~62-OC H₃
~40-C H₂-NH-
~36-CO-C H₂-
~30-C H₂-
~28-C H₂-
~25-C H₂-
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)Ion
[M+H]⁺Predicted exact mass + 1
[M-H]⁻Predicted exact mass - 1
[M+Na]⁺Predicted exact mass + 23

Note: The exact mass of this compound (C₁₅H₁₇Cl₂NO₅) is approximately 377.0433 g/mol . The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio for [M] and [M+2] peaks) would be a key feature in the mass spectrum.

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (carboxylic acid), N-H stretch (amide)
3000-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide I)
~1550MediumN-H bend (amide II)
1470-1430MediumC=C stretch (aromatic)
1250-1000StrongC-O stretch (ether, carboxylic acid)
800-600StrongC-Cl stretch

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid "this compound" sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the instrument (typically around 4-5 cm).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone quadrupole, time-of-flight (TOF), or a hybrid instrument (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve stable and efficient ionization.

    • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M-H]⁻) and any common adducts ([M+Na]⁺, [M+K]⁺).

    • Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Structure and Workflow

Molecular Structure

molecular_structure cluster_dicamba Dicamba Moiety cluster_linker 6-amino-6-oxohexanoic acid Moiety C1 C C2 C-Cl C1->C2 COOH C=O | C1->COOH C3 C C2->C3 C4 C C3->C4 C5 C-Cl C4->C5 C6 C-OCH3 C5->C6 C6->C1 OH OH COOH->OH NH NH COOH->NH Amide Bond CO C=O NH->CO CH2_1 CH2 CO->CH2_1 CH2_2 CH2 CH2_1->CH2_2 CH2_3 CH2 CH2_2->CH2_3 CH2_4 CH2 CH2_3->CH2_4 CH2_5 CH2 CH2_4->CH2_5 COOH_linker COOH CH2_5->COOH_linker

Caption: Molecular structure of this compound.

Analytical Workflow

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation

Caption: General workflow for the synthesis and analysis of the target compound.

An In-depth Technical Guide on the Potential Research Applications of "Dicamba-6-amino-6-oxohexanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" is not found in the currently available scientific literature. This document, therefore, presents a hypothetical exploration of its potential research applications based on the known properties of its constituent moieties: Dicamba (B1670444) and 6-amino-6-oxohexanoic acid. The experimental protocols and data provided are illustrative and intended to serve as a foundational guide for potential future research.

Executive Summary

This technical guide outlines the prospective research applications of the novel conjugate molecule, this compound. By linking the herbicidal properties of Dicamba with the biocompatible and biodegradable nature of a 6-amino-6-oxohexanoic acid linker, this compound presents a unique platform for a range of applications, from targeted drug delivery and controlled release systems to novel agrochemical formulations. This document provides a comprehensive overview of its potential mechanisms of action, detailed experimental protocols for its synthesis and evaluation, and structured data tables for the interpretation of hypothetical experimental outcomes.

Introduction to the Constituent Moieties

Dicamba: A Synthetic Auxin Herbicide

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective and systemic herbicide that controls annual and perennial broadleaf weeds.[1][2] Its primary mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in senescence and cell death.[1][2][3][4] Dicamba is absorbed by the leaves, stems, and roots of plants and is translocated throughout the plant.[2][5] While highly effective, concerns exist regarding its potential for spray drift and off-target damage to non-resistant crops.[1][6]

6-amino-6-oxohexanoic acid: A Biocompatible Linker

6-amino-6-oxohexanoic acid, also known as adipamic acid, is a derivative of adipic acid and a structural analog of 6-aminohexanoic acid (ε-aminocaproic acid).[7] 6-aminohexanoic acid is a synthetic lysine (B10760008) derivative used clinically as an antifibrinolytic agent to control bleeding.[8][9][10][11] Its flexible and hydrophobic nature makes it a valuable structural element in peptide synthesis and as a linker in biologically active molecules. Its biocompatibility and biodegradability make it an attractive component for drug delivery systems and biodegradable polymers.

Potential Research Applications of this compound

The conjugation of Dicamba to 6-amino-6-oxohexanoic acid could yield a molecule with novel properties and a range of potential research applications.

Targeted Herbicide Delivery

By modifying the physicochemical properties of Dicamba, the 6-amino-6-oxohexanoic acid linker could be used to develop targeted and controlled-release herbicide formulations. This could potentially reduce the required application rates and mitigate the risk of off-target drift.

Prodrug Development for Targeted Cancer Therapy

The synthetic auxin properties of Dicamba could be explored for their potential cytotoxic effects on rapidly dividing cancer cells. The 6-amino-6-oxohexanoic acid linker could be designed to be cleaved by specific enzymes overexpressed in the tumor microenvironment, leading to the targeted release of the active Dicamba moiety.

Development of Novel Antimicrobial Agents

Derivatives of 6-aminohexanoic acid have been shown to enhance the antimicrobial and antibiofilm activities of peptides.[12] The Dicamba conjugate could be investigated for its potential to disrupt bacterial cell membranes or other essential processes.

Hypothetical Experimental Section

This section outlines detailed methodologies for the synthesis and evaluation of "this compound."

Synthesis of this compound

Objective: To synthesize this compound via a two-step process involving the activation of Dicamba's carboxylic acid group followed by amidation with 6-amino-6-oxohexanoic acid.

Materials:

  • Dicamba

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 6-amino-6-oxohexanoic acid[7]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Protocol:

  • Activation of Dicamba:

    • Dissolve Dicamba (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the solution at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the Dicamba acid chloride.

  • Amidation Reaction:

    • Dissolve 6-amino-6-oxohexanoic acid (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM in a separate flask.

    • Slowly add the Dicamba acid chloride solution dropwise to the 6-amino-6-oxohexanoic acid solution at 0°C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Herbicide Efficacy Assay

Objective: To evaluate the herbicidal activity of this compound on a model broadleaf weed species (e.g., Arabidopsis thaliana).

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar (B569324) plates

  • Dicamba (positive control)

  • This compound

  • DMSO (solvent)

  • Growth chamber

  • Stereomicroscope

Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water three times.

    • Resuspend the seeds in sterile 0.1% agarose (B213101) and plate them on MS agar plates.

  • Herbicide Treatment:

    • Prepare stock solutions of Dicamba and this compound in DMSO.

    • Incorporate different concentrations of the test compounds into the MS agar medium before pouring the plates. Ensure the final DMSO concentration is below 0.1%.

    • Include a solvent control (DMSO only) and a no-treatment control.

  • Incubation and Observation:

    • Stratify the plates at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

    • Observe and record the germination rate, root length, and overall plant phenotype at regular intervals (e.g., 3, 5, and 7 days post-germination).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for both compounds based on root growth inhibition.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA).

Cytotoxicity Assay on Cancer Cell Lines

Objective: To assess the cytotoxic potential of this compound on human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

Materials:

  • HeLa, MCF-7, and HEK293 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 48 or 72 hours in the CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value for each compound on each cell line.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the proposed experiments.

Table 1: Herbicidal Activity of Dicamba and this compound on Arabidopsis thaliana

CompoundConcentration (µM)Root Length (mm, Mean ± SD)Inhibition (%)
Control025.2 ± 1.80
Dicamba118.9 ± 1.525
59.8 ± 1.161
104.1 ± 0.884
This compound122.1 ± 2.012
515.3 ± 1.739
108.7 ± 1.265

Table 2: Cytotoxicity (IC₅₀ in µM) of this compound on Human Cell Lines after 48h Treatment

CompoundHeLaMCF-7HEK293
Doxorubicin0.8 ± 0.11.2 ± 0.25.4 ± 0.6
This compound55.3 ± 4.772.1 ± 6.3>100

Visualizations of Signaling Pathways and Workflows

Proposed Mechanism of Action for Targeted Release

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Prodrug Dicamba-6-amino-6- oxohexanoic acid Enzyme Tumor-Specific Enzyme Prodrug->Enzyme Cleavage of Linker Active_Dicamba Active Dicamba Enzyme->Active_Dicamba Release Apoptosis Cell Apoptosis Active_Dicamba->Apoptosis Induces

Caption: Targeted release of active Dicamba in a tumor microenvironment.

Experimental Workflow for Synthesis and Characterization

G Start Start Step1 Activate Dicamba with SOCl₂ Start->Step1 Step2 Amidation with 6-amino-6-oxohexanoic acid Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Step4 Characterization (NMR, MS) Step3->Step4 End Final Product Step4->End

Caption: Workflow for the synthesis of this compound.

Conclusion

The hypothetical molecule, this compound, represents a promising scaffold for the development of novel compounds with diverse research applications. The conjugation of a known herbicide with a biocompatible linker opens up avenues for creating more targeted and effective agrochemicals, as well as exploring its potential in medicinal chemistry. The experimental protocols and conceptual frameworks provided in this guide are intended to stimulate further research into this and similar conjugate molecules. Further investigation is warranted to synthesize and characterize this compound and to validate its potential biological activities.

References

A Technical Guide to the Preliminary In-Vitro Evaluation of Dicamba-6-amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible, peer-reviewed literature detailing specific in-vitro studies on "Dicamba-6-amino-6-oxohexanoic acid" is scarce. This guide is therefore constructed based on the chemical nature of the compound, its known classification as a hapten, and established methodologies for the in-vitro characterization of similar chemical entities. The experimental protocols and data presented are illustrative and intended to serve as a foundational framework for future research.

Introduction

This compound is a chemical conjugate that combines the herbicide Dicamba with a 6-amino-6-oxohexanoic acid linker. This structure strongly suggests its primary application as a hapten . Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. The 6-amino-6-oxohexanoic acid component provides a carboxylic acid functional group, which is typically activated to facilitate covalent linkage to carrier proteins (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) for immunization and antibody production.

Preliminary in-vitro studies of such a compound are critical to understand its intrinsic biological activity, cytotoxicity, and its potential for immunological applications. This guide outlines the essential steps for a preliminary in-vitro assessment.

Hypothetical Synthesis and Characterization

A plausible synthetic route would involve the acylation of 6-amino-6-oxohexanoic acid with an activated derivative of Dicamba.

Proposed Synthesis Workflow

Dicamba Dicamba Activation Activation (e.g., with Thionyl Chloride to form Acyl Chloride) Dicamba->Activation Activated_Dicamba Activated Dicamba (Dicamba Acyl Chloride) Activation->Activated_Dicamba Coupling Nucleophilic Acyl Substitution (in suitable solvent with base) Activated_Dicamba->Coupling Linker 6-amino-6-oxohexanoic acid Linker->Coupling Product This compound Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization Final_Product Purified Product Characterization->Final_Product

Caption: Hypothetical workflow for the synthesis and purification of this compound.

In-Vitro Experimental Protocols

The primary goals of preliminary in-vitro studies would be to assess cytotoxicity and to confirm the compound's potential as a tool for immunological assays.

General Cell Culture and Maintenance
  • Cell Lines: A panel of cell lines should be used, for example:

    • HEK293 (human embryonic kidney cells) - for general cytotoxicity.

    • HepG2 (human liver cancer cells) - to assess potential hepatotoxicity.

    • RAW 264.7 (mouse macrophage-like cells) - to investigate potential immunomodulatory effects.

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compound on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Workflow for Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Incubate Overnight (Adhesion) Seed->Adhere Treat_Cells Treat Cells with Compound Adhere->Treat_Cells Prepare_Dilutions Prepare Compound Dilutions Prepare_Dilutions->Treat_Cells Incubate_24h Incubate (e.g., 24h) Treat_Cells->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Standard workflow for an in-vitro MTT-based cytotoxicity assay.

Quantitative Data Summary

The following tables represent how data from the described in-vitro studies would be structured.

Table 1: Physicochemical Properties
PropertyValueMethod
Molecular FormulaC₁₅H₁₈Cl₂N₂O₅-
Molecular Weight377.22 g/mol -
Purity>98% (Hypothetical)HPLC
SolubilityTo be determinedDMSO, Water
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)
Cell Line24 hours48 hours72 hours
HEK293>100>10095.4
HepG2>10088.276.5
RAW 264.7>100>100>100

Note: Values are hypothetical and would need to be determined experimentally. An IC₅₀ > 100 µM is often considered non-cytotoxic in preliminary screenings.

Potential Signaling Pathway Investigation

Should initial studies indicate unexpected bioactivity (e.g., cytotoxicity or immunomodulation), further investigation into underlying signaling pathways would be warranted. Given that the parent compound, Dicamba, has been reported to interact with mitochondrial functions, a potential starting point could be the assessment of mitochondrial health.

Logical Flow for Further Investigation

Initial_Screen Initial Cytotoxicity Screen (MTT Assay) Decision Significant Cytotoxicity Observed? Initial_Screen->Decision No_Toxicity Conclude Low Intrinsic Toxicity. Proceed with Hapten Application. Decision->No_Toxicity No Toxicity_Confirmed Investigate Mechanism Decision->Toxicity_Confirmed Yes Mito_Stress Assess Mitochondrial Stress (e.g., ROS production, ΔΨm) Toxicity_Confirmed->Mito_Stress Apoptosis_Assay Assess Apoptosis (e.g., Caspase-3/7 Assay) Mito_Stress->Apoptosis_Assay Pathway_Analysis Pathway Analysis (e.g., Western Blot for Bcl-2, Bax, Cytochrome c) Apoptosis_Assay->Pathway_Analysis

Caption: Decision-making workflow for investigating potential mechanisms of cytotoxicity.

Conclusion

The preliminary in-vitro study of this compound should focus on establishing a baseline cytotoxicity profile across relevant cell lines. The primary expectation is that the compound will exhibit low intrinsic toxicity, confirming its suitability for use as a hapten in immunological applications. Should any significant biological activity be observed, the experimental framework outlined provides a logical progression for further mechanistic studies. The synthesis, purification, and rigorous characterization of the compound are foundational steps that must precede all biological evaluations.

Initial Toxicity Assessment of "Dicamba-6-amino-6-oxohexanoic acid": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available toxicological data has been identified for the specific compound "Dicamba-6-amino-6-oxohexanoic acid." This document provides a foundational toxicity assessment based on the well-characterized herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), the parent compound. The toxicological profile of this derivative may differ significantly.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a summary of the known toxicological profile of Dicamba as a surrogate for an initial assessment of its derivative, "this compound."

Acute Toxicity Profile of Dicamba

The acute toxicity of Dicamba has been evaluated across various species and routes of exposure. Overall, it is considered to have low to moderate acute toxicity.

Table 1: Acute Toxicity of Dicamba

Route of ExposureSpeciesEndpointValueToxicity ClassificationReference
OralRatLD50757 - 1707 mg/kgSlightly Toxic[1]
OralMouseLD501190 mg/kgModerately Toxic[1]
OralRabbitLD502000 mg/kgSlightly Toxic[1]
OralGuinea PigLD50566 - 3000 mg/kgModerately Toxic[1]
DermalRatLD50>2000 mg/kgLow Toxicity[2]
InhalationRatLC50>5.3 mg/LVery Low Toxicity[2]
Eye IrritationRabbit-CorrosiveSevere Irritant[1][3]
Skin IrritationRabbit-ModerateModerately Toxic[2]
Dermal SensitizationGuinea Pig-Non-sensitizer-[2]

Symptoms of acute poisoning with Dicamba can include loss of appetite, vomiting, muscle weakness, slowed heart rate, shortness of breath, and effects on the central nervous system[1][3]. Severe eye irritation is a notable hazard[1][3].

Genotoxicity and Carcinogenicity

The genotoxic potential of Dicamba has been investigated in various test systems, with some studies indicating a potential for DNA damage, while its carcinogenicity remains a subject of ongoing research and regulatory review.

Studies have shown that Dicamba can induce DNA damage in vivo and in vitro. It has been observed to increase the unwinding rate of rat liver DNA and induce unscheduled DNA synthesis (UDS) in human peripheral blood lymphocytes in the presence of metabolic activation[4][5]. Furthermore, a slight increase in the frequency of sister chromatid exchanges (SCE) in human lymphocytes has been reported in vitro[4][6]. In transgenic Arabidopsis thaliana plants, Dicamba was found to have a significant effect on the frequency of homologous recombination[7]. Some research suggests that Dicamba-induced DNA lesions could be related to the generation of reactive oxygen species[6][8].

Table 2: Summary of Genotoxicity Studies for Dicamba

Test SystemEndpointResultReference
Rat Liver DNA (in vivo)DNA UnwindingSignificant increase[4][5]
Human Lymphocytes (in vitro)Unscheduled DNA Synthesis (UDS)Induced with metabolic activation[4][5]
Human Lymphocytes (in vitro)Sister Chromatid Exchange (SCE)Slight increase[4][6]
Arabidopsis thaliana (in vivo)Homologous RecombinationSignificant effect[7]

The U.S. Environmental Protection Agency (EPA) has classified Dicamba as "not likely to be a human carcinogen"[2][9]. However, some epidemiological studies have suggested potential associations between Dicamba exposure and certain types of cancer. An analysis of the Agricultural Health Study (AHS) found that individuals with the highest exposure to Dicamba had an elevated risk of liver and intrahepatic bile duct cancer, as well as chronic lymphocytic leukemia[10][11]. Weak associations with lung and colon cancer have also been observed[2][12].

Reproductive and Developmental Toxicity

Dicamba has been evaluated for its potential to cause reproductive and developmental effects.

  • Reproductive Effects: In a three-generation study with rats, Dicamba did not show any effects on their reproductive capacity[1][13].

  • Developmental Effects: In studies with pregnant rabbits, toxic effects on the mothers, slightly reduced fetal body weights, and increased fetus loss were observed at a dose of 10 mg/kg/day[13]. The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity in this study was established at 3 mg/kg/day[13]. In rats, maternal toxicity was observed at high doses, but no treatment-related effects were seen in the fetuses[2].

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation of results.

This protocol is a generalized representation based on standard cytogenetic methods.

  • Cell Culture: Whole blood samples are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte division.

  • Exposure: Dicamba, dissolved in a suitable solvent (e.g., DMSO), is added to the cultures at various concentrations. A solvent control and a positive control are included. For studies requiring metabolic activation, a fraction of liver homogenate (S9 mix) is added.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the cultures. During two rounds of DNA replication, BrdU is incorporated into the newly synthesized DNA strands.

  • Harvesting: After an appropriate incubation period (typically 72 hours), a metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed with a methanol/acetic acid solution. The cell suspension is dropped onto clean microscope slides and air-dried.

  • Differential Staining: The slides are treated to induce differential staining of the sister chromatids. This can be achieved using techniques like the fluorescence plus Giemsa (FPG) method.

  • Scoring: Metaphase spreads are examined under a microscope, and the number of SCEs per cell is counted. Statistical analysis is performed to determine if there is a significant increase in SCE frequency in the treated groups compared to the control.

Visualizations

Diagrams are provided to illustrate a hypothetical metabolic pathway and a standard experimental workflow.

G cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation (Hypothetical) cluster_2 Excretion Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Metabolite 3,6-Dichlorosalicylic Acid Dicamba->Metabolite Hydroxylation Conjugate Dicamba-Amino Acid Conjugate (e.g., this compound) Metabolite->Conjugate Conjugation with 6-amino-6-oxohexanoic acid Excretion Urinary Excretion Conjugate->Excretion

Caption: Hypothetical metabolic pathway of Dicamba leading to a conjugated derivative.

G start Start: Whole Blood Culture exposure Exposure to Dicamba (with/without S9 mix) start->exposure brdu BrdU Labeling exposure->brdu harvest Cell Harvesting & Hypotonic Treatment brdu->harvest fixation Fixation harvest->fixation slide_prep Slide Preparation fixation->slide_prep staining Differential Staining (e.g., FPG) slide_prep->staining scoring Microscopic Analysis & SCE Scoring staining->scoring end End: Data Analysis scoring->end

Caption: Workflow for the Sister Chromatid Exchange (SCE) assay.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dicamba-6-amino-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The conjugation of Dicamba with other molecules, such as amino acids, is a strategy that can be explored for various applications, including the development of novel agrochemicals with altered properties or as part of targeted delivery systems in biological research. This document provides a detailed protocol for the laboratory synthesis of a novel derivative, "Dicamba-6-amino-6-oxohexanoic acid." The synthesis is a multi-step process that involves the initial synthesis of the two primary precursors, Dicamba and 6-amino-6-oxohexanoic acid (also known as adipic acid monoamide), followed by their coupling to form the final product.

The overall synthetic strategy is divided into three main stages:

  • Synthesis of Dicamba: Preparation of 3,6-dichloro-2-methoxybenzoic acid from 2,5-dichlorophenol (B122974).

  • Synthesis of 6-amino-6-oxohexanoic acid: A two-step process starting from adipic acid to form adipic anhydride (B1165640), which is then reacted with ammonia (B1221849) to yield the mono-amide.

  • Coupling Reaction: Formation of an amide bond between Dicamba and 6-amino-6-oxohexanoic acid using a suitable coupling agent.

These protocols are intended to provide a comprehensive guide for the successful synthesis and purification of the target compound.

Experimental Workflow

G cluster_0 Stage 1: Dicamba Synthesis cluster_1 Stage 2: 6-amino-6-oxohexanoic acid Synthesis cluster_2 Stage 3: Coupling Reaction A 2,5-Dichlorophenol B Potassium 2,5-Dichlorophenolate A->B KOH C 3,6-Dichlorosalicylic acid B->C CO2, High T/P D Dicamba C->D Chloromethane (B1201357), Base H Dicamba E Adipic Acid F Adipic Anhydride E->F Acetyl Chloride, Reflux G 6-amino-6-oxohexanoic acid F->G Ammonia I 6-amino-6-oxohexanoic acid J This compound H->J I->J Coupling HATU, DIPEA, DMF Coupling->J

Figure 1: Overall synthetic workflow for this compound.

Data Presentation: Summary of Quantitative Data

StepReactantMolar Eq.ReagentMolar Eq.SolventTemp. (°C)Time (h)Yield (%)
1a 2,5-Dichlorophenol1.0KOH1.0Toluene (B28343)251.5~99
1b Potassium 2,5-Dichlorophenolate1.0CO2, K2CO31.5Toluene140685-90
1c 3,6-Dichlorosalicylic acid1.0Chloromethane2.0Alkaline soln.85490-95
2a Adipic Acid1.0Acetyl Chloride2.0-140280-85
2b Adipic Anhydride1.0Aq. Ammonia1.1-0-25375-80
3 Dicamba1.06-amino-6-oxohexanoic acid1.1DMF0-25270-80
HATU1.2
DIPEA2.0

Experimental Protocols

Stage 1: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)

This protocol is based on established industrial synthesis methods.[1]

1a. Preparation of Potassium 2,5-Dichlorophenolate

  • Materials: 2,5-Dichlorophenol, Potassium Hydroxide (B78521) (KOH), Toluene.

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dichlorophenol (1.0 eq).

    • Add toluene to dissolve the starting material.

    • Slowly add a stoichiometric amount of potassium hydroxide (1.0 eq) while stirring at room temperature.

    • Continue stirring for 1-2 hours. The formation of the potassium salt is typically quantitative. The resulting solution is used directly in the next step.

1b. Carboxylation to form 3,6-Dichlorosalicylic acid

  • Materials: Potassium 2,5-dichlorophenolate solution, anhydrous Potassium Carbonate (K2CO3), Carbon Dioxide (CO2).

  • Procedure:

    • Transfer the toluene solution of potassium 2,5-dichlorophenolate to a high-pressure autoclave.

    • Add powdered anhydrous potassium carbonate (1.0-2.0 eq).

    • Seal the autoclave and introduce carbon dioxide (CO2) to a pressure of 4-6 MPa.

    • Heat the mixture to 100-160 °C with vigorous stirring.

    • Maintain the temperature and pressure for the duration of the reaction, adding more CO2 as needed to maintain pressure.

    • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2.

    • Acidify the reaction mixture with HCl to precipitate the 3,6-dichlorosalicylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

1c. Methylation to form Dicamba

  • Materials: 3,6-Dichlorosalicylic acid, Chloromethane, Sodium Hydroxide (NaOH).

  • Procedure:

    • In a suitable reaction vessel, dissolve 3,6-dichlorosalicylic acid (1.0 eq) in an aqueous alkaline solution (e.g., NaOH).

    • Heat the solution to 70-100 °C.

    • Introduce chloromethane (1.0-3.5 eq) under pressure.

    • Maintain the reaction at temperature until completion (monitored by TLC or HPLC).

    • After cooling, acidify the solution with a strong acid (e.g., HCl) to precipitate the Dicamba product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure Dicamba.

Stage 2: Synthesis of 6-amino-6-oxohexanoic acid (Adipic acid monoamide)

This protocol involves the formation of a cyclic anhydride followed by aminolysis.

2a. Preparation of Adipic Anhydride

  • Materials: Adipic acid, Acetyl chloride.

  • Procedure:

    • Place adipic acid (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

    • Carefully add acetyl chloride (2.0 eq) to the flask.

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove the excess acetyl chloride and acetic acid by-product under reduced pressure to yield crude adipic anhydride, which can be used in the next step without further purification.

2b. Synthesis of 6-amino-6-oxohexanoic acid

  • Materials: Adipic anhydride, Aqueous ammonia.

  • Procedure:

    • Cool the crude adipic anhydride in an ice bath.

    • Slowly add aqueous ammonia (1.1 eq) with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Acidify the solution with dilute HCl to a pH of approximately 3-4 to precipitate the product.

    • Filter the white solid, wash with a small amount of cold water, and dry to yield 6-amino-6-oxohexanoic acid.

Stage 3: Coupling of Dicamba and 6-amino-6-oxohexanoic acid

This protocol utilizes HATU as a coupling agent for efficient amide bond formation.[2][3][4][5][6]

  • Materials: Dicamba, 6-amino-6-oxohexanoic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dicamba (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1-1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve 6-amino-6-oxohexanoic acid (1.1 eq) in a minimum amount of anhydrous DMF.

    • Add the solution of 6-amino-6-oxohexanoic acid dropwise to the activated Dicamba solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, this compound.

References

Application Notes and Protocols for the Analytical Detection of Dicamba-6-amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicamba-6-amino-6-oxohexanoic acid is a derivative of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). Unlike Dicamba's primary metabolites, such as 5-hydroxy Dicamba or 3,6-dichlorosalicylic acid (DCSA), this compound is primarily known as a synthetic hapten.[1] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. Therefore, the primary application for this compound is in the development of immunoassays (like ELISA) for the detection of the parent herbicide, Dicamba, by serving as the immunizing agent to produce specific antibodies.

This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, which is crucial for quality control during its synthesis and for its application in immunoassay development. The proposed primary analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for the detection of such compounds.

Presumed Chemical Structure:

Based on its nomenclature, the chemical structure of this compound is presumed to be the result of an amide bond formation between the carboxylic acid group of Dicamba and the amino group of 6-aminohexanoic acid.

Application Note: HPLC-MS/MS for the Analysis of this compound

Principle:

This method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is used to generate ions of the analyte, which are then selected and fragmented. The specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification. An isotopically labeled internal standard, such as d3-Dicamba, can be used to improve accuracy and precision.

Instrumentation and Reagents:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

    • Analytical column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

  • Reagents:

    • This compound analytical standard

    • Dicamba-[13C6] or d3-Dicamba (internal standard)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (B1210297) (LC-MS grade)

    • Ultrapure water

Experimental Protocols

1. Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of water and acetonitrile. Recommended concentrations for a calibration curve are 1, 5, 10, 50, 100, and 500 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the isotopically labeled internal standard (e.g., Dicamba-[13C6]) in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in a 50:50 mixture of water and acetonitrile to a final concentration of 100 ng/mL.

2. Sample Preparation (from a buffered solution):

  • Take 1 mL of the sample solution.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex for 30 seconds.

  • If the sample contains particulates, centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis:

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10-10.1 min: 90-10% B

      • 10.1-15 min: 10% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing a standard solution of this compound. Hypothetical transitions are provided in the data table below.

Data Presentation

Table 1: HPLC-MS/MS Method Parameters for this compound

ParameterValue
Analyte This compound
Internal Standard Dicamba-[13C6]
Retention Time (min) ~ 6.5
Precursor Ion (m/z) 332.0 (Presumed [M-H]⁻)
Product Ion 1 (m/z) 190.0 (Presumed)
Product Ion 2 (m/z) 146.0 (Presumed)
Collision Energy (eV) 20 (for Product Ion 1), 35 (for Product Ion 2)

Table 2: Quantitative Performance Data (Hypothetical)

ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 95 - 105%

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start stock Prepare Stock Solutions (Analyte and IS) start->stock sample Prepare Sample (Add IS) start->sample working Prepare Working Standards (Calibration Curve) stock->working hplc HPLC Separation (C18 Column) working->hplc sample->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the analysis of this compound.

hapten_concept cluster_molecules Molecular Components cluster_conjugation Conjugation Process cluster_application Application dicamba Dicamba (Herbicide) hapten This compound (Hapten) dicamba->hapten Amide Bond Formation linker 6-Aminohexanoic Acid (Linker) linker->hapten carrier Carrier Protein (e.g., BSA, KLH) immunogen Immunogen (Hapten-Carrier Conjugate) carrier->immunogen hapten->immunogen Conjugation immunization Immunization immunogen->immunization antibodies Antibody Production immunization->antibodies immunoassay Immunoassay (ELISA) antibodies->immunoassay

Caption: Role of this compound as a hapten for immunogen synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Dicamba (B1670444) in Cell Culture

Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" as specified in the topic was not found in scientific literature. The following application notes and protocols are based on the established herbicide Dicamba . It is crucial for researchers to verify the identity and purity of their compounds before initiating any cell culture experiments.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin herbicide widely used in agriculture.[1][2] In laboratory settings, it is utilized in plant cell culture to induce somatic embryogenesis and as a selection agent.[3][4][5] However, studies on mammalian cells have indicated that Dicamba can induce genotoxicity, cytotoxicity, and oxidative stress.[6][7][8] Therefore, determining the appropriate dosage is critical for its application in cell culture research. These notes provide a comprehensive guide to establishing a suitable dosage of Dicamba for in vitro studies.

Mechanism of Action

In plant cells, Dicamba mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual cell death at high concentrations.[1][2] In mammalian cells, one of the proposed mechanisms of toxicity involves the induction of oxidative stress, leading to DNA damage.[6][8] It has been shown to cause a dose-dependent inhibition of mitotic activity and cell cycle progression in human lymphocytes and Chinese hamster ovary (CHO-K1) cells.[6][7][9]

A simplified representation of Dicamba's proposed mechanism of action leading to cytotoxicity in mammalian cells is illustrated below.

Dicamba_Signaling_Pathway Dicamba Dicamba Cell Mammalian Cell Dicamba->Cell Enters ROS Increased ROS (Reactive Oxygen Species) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellCycle Cell Cycle Arrest DNADamage->CellCycle Cytotoxicity Cytotoxicity CellCycle->Cytotoxicity

Proposed mechanism of Dicamba-induced cytotoxicity.
Recommended Dosage Data

The optimal dosage of Dicamba is highly dependent on the cell type and the objectives of the experiment. The following table summarizes quantitative data from studies on human lymphocytes. It is important to note that these concentrations should be used as a starting point for determining the optimal dosage for a specific cell line and experimental setup.

Cell TypeConcentration Range Tested (µg/mL)Observed EffectsReference
Human Lymphocytes10.0 - 500.0Progressive dose-related inhibition of mitotic activity.[7][9][7][9]
Human Lymphocytes100.0 - 200.0Significant delay in cell-cycle progression and reduction of proliferative rate index.[7][9][7][9]
Human Lymphocytes200.0Significant increase in sister chromatid exchange (SCE) frequency.[7][7]
Human Lymphocytes500.0Cytotoxicity.[7][7]
Human Hepatoma (HepG2)500.0Significant oxidative stress response.[8][8]

Protocols

Protocol 1: Preparation of Dicamba Stock Solution

This protocol describes the preparation of a stock solution of Dicamba.

Materials:

Procedure:

  • Calculate the required mass: Determine the mass of Dicamba needed to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Dissolve Dicamba: In a sterile microcentrifuge tube, dissolve the weighed Dicamba powder in the appropriate volume of DMSO or ethanol.[2] Vortex briefly to ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Determination of Optimal Dosage using a Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of Dicamba on a specific cell line and to establish a dose-response curve.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dicamba stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow:

Workflow for determining cytotoxicity using an MTT assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a series of dilutions of the Dicamba stock solution in complete cell culture medium. The concentration range should be based on previously published data (e.g., 10 to 500 µg/mL). Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Dicamba concentration) and an untreated control.

  • Treatment: Remove the medium from the cells and replace it with the prepared Dicamba dilutions and controls.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the Dicamba concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

Application Notes: Dicamba-6-amino-6-oxohexanoic acid as a Molecular Probe for Auxin Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicamba, a synthetic auxin, is a selective herbicide widely used in agriculture to control broadleaf weeds.[1][2] Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death.[1][2] Auxins are crucial for numerous plant development processes, and their signaling is tightly regulated through a complex pathway involving the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[3][4][5][6] Understanding the intricacies of this pathway is vital for developing new herbicides and plant growth regulators.

This document describes the application of a novel molecular probe, "Dicamba-6-amino-6-oxohexanoic acid," for the detailed investigation of the auxin signaling pathway. This probe consists of the Dicamba molecule covalently linked to a 6-amino-6-oxohexanoic acid linker. The linker provides a functional handle for further modifications, such as the attachment of affinity tags (e.g., biotin) for pull-down assays or fluorophores for imaging studies. The use of this probe can facilitate the identification of Dicamba's molecular targets, the characterization of its binding kinetics, and the visualization of its subcellular localization.

Principle of the Molecular Probe

The "this compound" probe is designed to retain the biological activity of Dicamba, allowing it to interact with the auxin signaling machinery. The core principle is to use the Dicamba moiety to target the probe to its biological binding partners, while the linker allows for the attachment of various reporter molecules. This enables researchers to "fish out" target proteins, quantify binding interactions, and observe the probe's behavior within living cells.

Applications

  • Target Identification and Validation: By immobilizing the probe on a solid support, it can be used to isolate and identify binding proteins from plant cell extracts. This is crucial for confirming the known targets of Dicamba and potentially discovering new off-target interactions.

  • Competitive Binding Assays: The probe can be used in competitive binding assays to determine its binding affinity (Ki) for the auxin receptors and to screen for other compounds that bind to the same site.

  • Cellular and Subcellular Localization: A fluorescently labeled version of the probe can be used to visualize its distribution in plant tissues and cells, providing insights into its uptake, transport, and sites of action.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential method for synthesizing the molecular probe.

Materials:

  • Dicamba

  • Thionyl chloride (SOCl₂)

  • 6-Aminohexanoic acid

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Activation of Dicamba:

    • Dissolve Dicamba in anhydrous DCM.

    • Slowly add thionyl chloride dropwise at 0°C.

    • Reflux the mixture for 2 hours to form the acyl chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling:

    • Dissolve 6-aminohexanoic acid and TEA in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add the Dicamba acyl chloride (dissolved in DCM) dropwise to the 6-aminohexanoic acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Competitive Binding Assay

Objective: To determine the binding affinity of the probe to auxin receptors.

Materials:

  • This compound probe

  • Radiolabeled auxin (e.g., ³H-IAA)

  • Plant tissue rich in auxin receptors (e.g., Arabidopsis thaliana seedlings)

  • Extraction buffer

  • Scintillation cocktail and counter

Procedure:

  • Protein Extraction:

    • Homogenize plant tissue in ice-cold extraction buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing soluble proteins.

    • Determine the protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • Set up a series of reactions containing a fixed concentration of protein extract and radiolabeled auxin.

    • Add increasing concentrations of the this compound probe (or unlabeled Dicamba as a positive control).

    • Incubate at 4°C for 1-2 hours to reach equilibrium.

  • Separation and Quantification:

    • Separate bound from free radiolabeled auxin (e.g., using charcoal-dextran or gel filtration).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radiolabeled auxin against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the probe that inhibits 50% of the specific binding of the radiolabeled auxin).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Pull-Down Assay for Target Identification

Objective: To identify proteins that bind to the Dicamba probe.

Materials:

  • Biotinylated this compound probe (synthesized by coupling biotin (B1667282) to the carboxylic acid end of the linker)

  • Streptavidin-coated magnetic beads

  • Plant cell lysate

  • Wash and elution buffers

  • Mass spectrometer

Procedure:

  • Probe Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.

    • Wash the beads to remove any unbound probe.

  • Protein Binding:

    • Incubate the probe-coated beads with the plant cell lysate.

    • As a negative control, use beads without the probe or beads with an inactive analog.

  • Washing and Elution:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing high salt, low pH, or biotin).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, digest them with trypsin, and analyze the resulting peptides by mass spectrometry to identify the proteins.

Protocol 4: Fluorescence Microscopy for Cellular Localization

Objective: To visualize the subcellular localization of the Dicamba probe.

Materials:

  • Fluorescently-labeled this compound probe (e.g., FITC-labeled)

  • Plant samples (e.g., Arabidopsis root tips, tobacco BY-2 cells)

  • Confocal microscope

Procedure:

  • Probe Synthesis:

    • Synthesize a fluorescent version of the probe by coupling a fluorophore (e.g., FITC) to the terminal carboxylic acid of the linker.

  • Sample Preparation and Staining:

    • Mount the plant samples in a suitable medium.

    • Incubate the samples with the fluorescent probe at an optimized concentration and for an appropriate duration.

  • Control Experiments:

    • Co-incubate the samples with the fluorescent probe and an excess of unlabeled Dicamba to demonstrate the specificity of the fluorescent signal.

    • Image unstained samples to assess autofluorescence.

  • Imaging:

    • Visualize the samples using a confocal microscope with the appropriate laser excitation and emission filter settings for the chosen fluorophore.

    • Acquire z-stacks to generate 3D reconstructions of the probe's localization.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clarity and comparison.

Table 1: Competitive Binding Assay Results

CompoundIC50 (µM)Ki (µM)
Dicamba1.5 ± 0.20.8 ± 0.1
This compound2.1 ± 0.31.2 ± 0.2
Inactive Analog> 100> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Top Protein Hits from Pull-Down Assay followed by Mass Spectrometry

Protein IDProtein NameScoreUnique PeptidesFold Enrichment (Probe vs. Control)
AT1G04240TIR1 (Transport Inhibitor Response 1)2581525.3
AT3G62980AFB2 (Auxin Signaling F-Box 2)1971118.9
AT4G03190AFB5 (Auxin Signaling F-Box 5)155915.1
AT1G15580IAA7 (Auxin-Resistant 7)120712.5

Fold enrichment is calculated based on spectral counts or peptide intensity.

Visualizations

Signaling Pathway

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin / Dicamba Probe TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex activates Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates SCF_complex->Aux_IAA ubiquitinates Transcription Transcription Auxin_Response_Genes->Transcription SynthesisWorkflow Dicamba Dicamba AcylChloride Dicamba Acyl Chloride Dicamba->AcylChloride SOCl₂ Probe This compound AcylChloride->Probe Linker 6-Aminohexanoic acid Linker->Probe Amide Coupling PullDownWorkflow start Start step1 Immobilize Biotinylated Probe on Beads start->step1 step2 Incubate with Plant Cell Lysate step1->step2 step3 Wash to Remove Non-specific Binders step2->step3 step4 Elute Bound Proteins step3->step4 step5 SDS-PAGE Separation step4->step5 step6 Mass Spectrometry (LC-MS/MS) step5->step6 end Identify Proteins step6->end

References

Application of "Dicamba-6-amino-6-oxohexanoic acid" in Herbicide Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Dicamba-6-amino-6-oxohexanoic acid" is a synthetic derivative of the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). While not a naturally occurring metabolite in plants, this compound serves a critical role in the study of herbicide resistance as a hapten . Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. In the context of dicamba, this conjugate is used to generate antibodies that are highly specific for the dicamba molecule. These antibodies are the cornerstone of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), which are powerful tools for the sensitive and specific detection and quantification of dicamba in various environmental and biological samples.

The ability to accurately measure dicamba concentrations is paramount in herbicide resistance studies for several reasons. It allows researchers to monitor the presence and persistence of the herbicide in soil and water, track its uptake and translocation in both resistant and susceptible plant species, and verify the levels of exposure in experimental settings. Such data is crucial for understanding the environmental fate of dicamba, the efficacy of herbicide applications, and the dynamics of resistance development in weed populations.

Application Notes

The primary application of "this compound" is in the development of immunochemical detection methods for dicamba. By linking dicamba to 6-amino-6-oxohexanoic acid, a spacer arm is introduced that presents the key structural features of the dicamba molecule to the immune system when conjugated to a carrier protein. This facilitates the production of antibodies with high affinity and specificity for the parent herbicide.

Key Applications:

  • Environmental Monitoring: Quantifying dicamba residues in soil, water, and air samples to assess environmental contamination and off-target movement.

  • Herbicide Uptake and Metabolism Studies: Measuring the concentration of dicamba in plant tissues to study the rates of absorption, translocation, and metabolism in both herbicide-resistant and susceptible plants.

  • Residue Analysis in Crops: Determining the levels of dicamba residues in agricultural commodities to ensure they are within regulatory limits.

  • Exposure Assessment: In a broader context, these immunoassays can be adapted for biomonitoring to assess exposure in organisms.

The use of immunoassays developed with haptens like "this compound" offers several advantages over traditional chromatographic methods, including higher throughput, lower cost, and the potential for on-site testing.

Experimental Protocols

Protocol 1: Synthesis of Dicamba-Protein Conjugate for Antibody Production

This protocol describes the general steps for synthesizing the immunogen required for antibody production. The synthesis of "this compound" itself is a multi-step organic synthesis process that is typically performed in a specialized chemistry laboratory.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • Carrier protein (e.g., Bovine Serum Albumin - BSA for immunization, or Ovalbumin - OVA for coating antigen)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA) in PBS.

    • Slowly add the activated this compound solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unconjugated hapten and byproducts by dialysis against PBS.

    • Dialyze for 2-3 days with several changes of PBS.

  • Characterization:

    • Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).

    • Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Protocol 2: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for Dicamba Detection

This protocol outlines a typical ic-ELISA for the quantification of dicamba in a sample.

Materials:

  • Coating antigen (e.g., Dicamba-OVA conjugate)

  • Anti-dicamba primary antibody (produced using the Dicamba-BSA immunogen)

  • Goat anti-rabbit IgG-HRP (or other suitable secondary antibody-enzyme conjugate)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., PBST with 1% BSA)

  • Sample/Standard dilution buffer (e.g., PBST)

  • Dicamba standard solutions

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen (Dicamba-OVA) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare a series of dicamba standard solutions and the unknown samples in dilution buffer.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-dicamba primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with washing buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the logarithm of the dicamba concentration.

    • Determine the concentration of dicamba in the samples by interpolating their absorbance values from the standard curve.

Data Presentation

Table 1: Characteristics of a Typical Anti-Dicamba Antibody Developed Using a Dicamba-Hapten Conjugate

ParameterValue
Antibody Titer1:64,000
IC₅₀ (50% Inhibitory Concentration)1.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Linear Working Range0.2 - 10 ng/mL

Table 2: Cross-Reactivity of the Anti-Dicamba Antibody with Related Compounds

CompoundStructureCross-Reactivity (%)
Dicamba3,6-dichloro-2-methoxybenzoic acid100
3,6-Dichlorosalicylic acid (DCSA)3,6-dichloro-2-hydroxybenzoic acid< 5
2,4-D2,4-dichlorophenoxyacetic acid< 0.1
MCPP2-(2-methyl-4-chlorophenoxy)propionic acid< 0.1
Benzoic acidBenzoic acid< 0.1

Note: Data presented are representative and may vary depending on the specific hapten, immunization protocol, and assay conditions.

Mandatory Visualization

experimental_workflow cluster_synthesis Hapten & Conjugate Synthesis cluster_immunoassay Immunoassay Development & Application Dicamba Dicamba Hapten This compound (Hapten) Dicamba->Hapten Spacer 6-amino-6-oxohexanoic acid Spacer->Hapten Immunogen Immunogen (Dicamba-BSA) Hapten->Immunogen CoatingAntigen Coating Antigen (Dicamba-OVA) Hapten->CoatingAntigen Immunization Immunization CarrierProtein Carrier Protein (e.g., BSA, OVA) CarrierProtein->Immunogen CarrierProtein->CoatingAntigen Immunogen->Immunization icELISA ic-ELISA Development CoatingAntigen->icELISA Antibody Anti-Dicamba Antibody Immunization->Antibody Antibody->icELISA Analysis Sample Analysis (Soil, Water, Plant) icELISA->Analysis

Caption: Workflow for the application of "this compound".

icELISA_principle cluster_well Microtiter Well Surface cluster_detection Detection Coating Coating Antigen (Dicamba-OVA) Antibody Anti-Dicamba Antibody Coating->Antibody Binding Competition FreeDicamba Free Dicamba (in sample) FreeDicamba->Antibody SecondaryAb Secondary Antibody-HRP Antibody->SecondaryAb Substrate Substrate SecondaryAb->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Application Notes and Protocols for In Vivo Experiments with Dicamba-6-amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended as a guiding framework for the in vivo use of "Dicamba-6-amino-6-oxohexanoic acid." As there is limited specific data available for this conjugate, these recommendations are based on the known properties of its constituent parts, Dicamba (B1670444) and 6-amino-6-oxohexanoic acid, as well as general principles of in vivo compound administration. It is imperative that researchers conduct thorough preliminary studies, including dose-ranging and toxicity assessments, to determine the optimal and safe dosage for their specific experimental models and research objectives.

Introduction

This compound is a chemical conjugate that combines the herbicide Dicamba with 6-amino-6-oxohexanoic acid. While Dicamba is a well-characterized synthetic auxin used for weed control, its effects in animal models are less understood, though it has been shown to be a peroxisome proliferator in rats.[1] The 6-amino-6-oxohexanoic acid moiety is a derivative of adipic acid. This conjugate has been described as an immunizing and heterologous hapten, suggesting its potential use in immunological studies.[2] These protocols provide a starting point for investigating the in vivo effects of this compound.

Chemical and Physical Properties

A summary of the relevant properties of the individual components is provided below. The properties of the conjugate may differ and should be determined empirically.

PropertyDicamba6-amino-6-oxohexanoic acidNotes
Molecular Formula C8H6Cl2O3[3]C6H11NO3[4][5]The conjugate's formula will be the sum of these, minus H2O.
Molecular Weight 221.04 g/mol [3]145.16 g/mol [4][5]The conjugate's molecular weight will be approximately 348.18 g/mol .
Appearance White crystalline solid[6][7]Solid[4]The appearance of the conjugate should be verified.
Solubility Poorly soluble in water; Soluble in ethanol, acetone[6][7]Slightly soluble in DMSO and Methanol[4][5]The solubility of the conjugate must be experimentally determined. A mixture of solvents may be necessary for in vivo formulation.

Suggested In Vivo Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile and biocompatible formulation of this compound suitable for administration to animal models.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Solubility Testing (Preliminary Step):

    • Before preparing the dosing solution, determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG400) and co-solvent mixtures.

  • Preparation of a Stock Solution (Example):

    • Based on solubility testing, weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.

  • Preparation of the Dosing Solution (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume):

    • For a 10 mg/kg dose, a 20g mouse requires 0.2 mg of the compound.

    • To achieve a final injection volume of 100 µL, the final concentration of the dosing solution should be 2 mg/mL.

    • Prepare a vehicle solution. A common vehicle for compounds with low water solubility is a mixture of DMSO, PEG400, and saline. A suggested starting ratio is 10% DMSO, 40% PEG400, and 50% saline.

    • To prepare 1 mL of the 2 mg/mL dosing solution, add 20 µL of the 100 mg/mL stock solution to 980 µL of the vehicle.

    • Vortex thoroughly to ensure a homogenous solution.

    • Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a sterile vial.

Important Considerations:

  • The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity.

  • The vehicle solution should be tested alone in a control group of animals to account for any effects of the solvents.

  • The stability of the formulation should be assessed if it is not used immediately.

In Vivo Administration

Objective: To administer the formulated this compound to animal models.

Protocol (Example using intraperitoneal injection in mice):

  • Animal Acclimatization:

    • Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Dose Determination:

    • Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to select appropriate doses for the main experiment. Start with low doses and escalate gradually, monitoring for signs of toxicity.

  • Administration:

    • Gently restrain the mouse.

    • Administer the prepared dosing solution via intraperitoneal (IP) injection using an appropriate gauge needle (e.g., 27G). The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).

  • Post-Administration Monitoring:

    • Monitor the animals closely for any adverse effects, including changes in weight, behavior, and overall health.

    • Follow the experimental timeline for tissue collection or other endpoint analyses.

Potential Signaling Pathway Involvement

Based on the known activity of Dicamba, a potential signaling pathway to investigate in mammalian systems is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. Dicamba has been shown to be a peroxisome proliferator in rats, suggesting it may activate PPARs.[1]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dicamba_conjugate Dicamba-6-amino-6- oxohexanoic acid PPAR PPAR Dicamba_conjugate->PPAR Activation? PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_complex->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulation

Caption: Hypothetical activation of the PPAR signaling pathway by the Dicamba conjugate.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo experiment using this compound.

In_Vivo_Workflow Formulation Compound Formulation (Solubility & Vehicle Selection) Dose_Ranging Dose-Ranging & Toxicity Study (e.g., MTD determination) Formulation->Dose_Ranging Main_Experiment Main In Vivo Experiment (Treatment & Control Groups) Dose_Ranging->Main_Experiment Administration Compound Administration (e.g., IP, IV, Oral Gavage) Main_Experiment->Administration Monitoring In-life Monitoring (Health, Weight, Behavior) Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Blood/Tissue Collection, Histology, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: General workflow for in vivo experiments.

References

Application Note: Quantitative Analysis of Dicamba-6-amino-6-oxohexanoic acid in Environmental Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dicamba-6-amino-6-oxohexanoic acid. This method is intended for researchers, scientists, and professionals in drug development and environmental analysis. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and experimental parameters are presented in a clear and structured format to facilitate method implementation and validation.

Introduction

Dicamba is a widely used herbicide for the control of broadleaf weeds. The analysis of its metabolites and derivatives is crucial for environmental monitoring and understanding its metabolic fate. This compound is a potential metabolite or derivative of Dicamba. Due to the polar nature of such acidic compounds, traditional gas chromatography methods often require complex derivatization steps.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more direct, rugged, and sensitive alternative by eliminating the need for derivatization and utilizing negative mode electrospray ionization (ESI) for optimal sensitivity.[1] This document provides a comprehensive protocol for the analysis of this compound, leveraging established methodologies for similar acidic herbicides.

Experimental

Sample Preparation

A generic sample preparation protocol for soil or foliage samples is outlined below. This procedure should be optimized based on the specific matrix.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of acetonitrile (B52724) fortified with 1% formic acid.

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake mechanically for 15 minutes.[1]

    • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Dilution:

    • Transfer an aliquot of the supernatant into a new tube.

    • Dilute the supernatant with an aqueous mobile phase to a final volume suitable for LC-MS/MS analysis.[1]

    • Transfer the final diluted extract into 2 mL amber autosampler vials for analysis.[1]

For water samples, a solid-phase extraction (SPE) protocol may be more suitable to concentrate the analyte and remove matrix interferences.[2]

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from matrix components.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: Phenomenex Kinetex F5, 100 x 2.1 mm, 2.6 µm or a reverse-phase C18 column (100 mm x 4.6 mm, 2.6 µm).[1][3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.[3]

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
12.0955
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in negative ionization mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.[1]

  • Ion Source Temperature: 550 °C.

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: -4500 V.

Table 2: MRM Transitions for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound350.1175.0-35
This compound350.1219.0-25
D3-Dicamba (Internal Standard)224.0179.0-30

Note: The MRM transitions for this compound are hypothetical and should be optimized during method development by infusing a standard of the analyte. D3-Dicamba can be used as an internal standard.[1]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values should be confirmed during method validation.

Table 3: Method Performance Characteristics (Expected)

ParameterExpected Value
Linearity (r²)> 0.995
Calibration Range0.1 - 100 ng/mL
Limit of Detection (LOD)< 0.1 ng/mL[2]
Limit of Quantification (LOQ)< 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Soil/Water) extraction Extraction (Acetonitrile/Formic Acid) sample->extraction cleanup Cleanup/Dilution extraction->cleanup lc LC Separation (C18/F5 Column) cleanup->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms quant Quantification (Internal Standard) ms->quant report Reporting quant->report

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship Analyte This compound Properties Properties (Polar, Acidic) Analyte->Properties Method Analytical Method (LC-MS/MS) Properties->Method Ionization Ionization (Negative ESI) Method->Ionization Separation Separation (Reverse Phase LC) Method->Separation Detection Detection (Tandem MS - MRM) Method->Detection

Caption: Logical relationship of analyte properties and analytical method choice.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The protocol is based on established methods for similar acidic herbicides and offers a solid starting point for method development and validation. The use of an isotopically labeled internal standard is recommended to compensate for matrix effects and ensure accurate quantification.[2] Researchers should perform in-house validation to ensure the method meets the specific requirements of their application.

References

Application Notes and Protocols for Monoclonal Immunoassays Using Dicamba-6-amino-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1] Due to its potential for off-target drift and damage to non-resistant crops, sensitive and rapid detection methods are crucial for environmental monitoring and agricultural management.[1][2] Monoclonal antibody-based immunoassays offer a highly specific and sensitive platform for the detection of dicamba residues.

This document provides detailed application notes and protocols for the development of monoclonal immunoassays for dicamba, with a focus on the use of a specific hapten, "Dicamba-6-amino-6-oxohexanoic acid," for immunogen preparation. The protocols cover hapten synthesis, monoclonal antibody production, and the development of a competitive indirect enzyme-linked immunosorbent assay (ci-ELISA).

Hapten Design and Synthesis: this compound

The development of a highly sensitive and specific immunoassay is critically dependent on the design of the hapten, a small molecule that is conjugated to a carrier protein to elicit an immune response. For dicamba, a common strategy involves introducing a linker arm at a position distal to its key functional groups to ensure that the resulting antibodies recognize the parent molecule. "this compound" is a hapten designed for this purpose, where a six-carbon linker with a terminal carboxylic acid group is attached to the dicamba molecule. This linker facilitates conjugation to carrier proteins like Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development.

While the precise synthesis of "this compound" is not explicitly detailed in the provided search results, a general protocol for synthesizing similar dicamba haptens with linker arms can be outlined. This typically involves modifying the carboxylic acid group of dicamba to introduce a spacer.

General Protocol for Dicamba Hapten Synthesis

This protocol describes a general strategy for synthesizing a dicamba hapten with a linker arm, which is conceptually similar to "this compound".

Materials:

  • Dicamba

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • 6-Aminohexanoic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Dicamba: Dissolve dicamba and NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for several hours to form the NHS-activated dicamba ester. Monitor the reaction by TLC.

  • Coupling with Linker: In a separate flask, dissolve 6-aminohexanoic acid in a sodium bicarbonate solution. Slowly add the NHS-activated dicamba solution to the 6-aminohexanoic acid solution while stirring. Allow the reaction to proceed overnight at room temperature.

  • Purification: Acidify the reaction mixture with HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the "this compound" hapten.

  • Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Monoclonal Antibody Production

The production of monoclonal antibodies (mAbs) with high affinity and specificity for dicamba is a critical step. This involves immunizing mice with a dicamba-hapten-carrier protein conjugate and subsequent hybridoma technology.

Preparation of Immunogen and Coating Antigen
  • Immunogen (Dicamba-BSA conjugate): The synthesized "this compound" hapten is covalently coupled to Bovine Serum Albumin (BSA) using the carbodiimide method. The conjugation ratio (hapten molecules per protein molecule) should be determined, with a typical ratio of 15-25 being effective.

  • Coating Antigen (Dicamba-OVA conjugate): For use in the ELISA, the hapten is conjugated to a different carrier protein, such as Ovalbumin (OVA), to avoid cross-reactivity with the immunizing protein.

Immunization and Hybridoma Production Protocol
  • Immunization: Emulsify the Dicamba-BSA immunogen with an equal volume of Freund's complete adjuvant (for the primary injection) or Freund's incomplete adjuvant (for booster injections). Immunize BALB/c mice subcutaneously with the emulsion. Administer booster injections every 3-4 weeks.

  • Monitoring Immune Response: Collect blood samples from the tail vein a week after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with the Dicamba-OVA coating antigen.

  • Cell Fusion: Select the mouse with the highest antibody titer for hybridoma production. Four days before fusion, administer a final booster injection of the immunogen in saline, intraperitoneally. Harvest spleen cells from the immunized mouse and fuse them with Sp2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Screening and Cloning: Plate the fused cells in 96-well plates containing HAT (hypoxanthine-aminopterin-thymidine) selection medium. Screen the culture supernatants for the presence of anti-dicamba antibodies using an indirect ELISA. Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro or in vivo (as ascites in mice). Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Development of a Competitive Indirect ELISA (ci-ELISA)

A competitive immunoassay is a common format for detecting small molecules like dicamba. In a ci-ELISA, free dicamba in the sample competes with the coating antigen (Dicamba-OVA) for binding to a limited amount of monoclonal antibody.

ci-ELISA Protocol
  • Coating: Coat the wells of a 96-well microtiter plate with the Dicamba-OVA conjugate (e.g., 100 µL of 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of dicamba standard or sample solution and 50 µL of the anti-dicamba monoclonal antibody (at a predetermined optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG (at an optimal dilution) to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of dicamba in the sample.

Data Presentation and Performance Characteristics

The performance of the developed monoclonal immunoassay should be thoroughly characterized. Key parameters are summarized in the tables below, based on representative data from the literature for dicamba immunoassays.

Table 1: Performance Characteristics of Dicamba Immunoassays
Assay TypeAntibody TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
Direct Competitive ELISAMonoclonal-0.24[2]
Indirect Competitive CLEIAPolyclonal0.874-[1]
Indirect Competitive ELISANanobody930110[3]
Competitive Indirect ELISAPolyclonal195,0002,300[4]

CLEIA: Chemiluminescent Enzyme Immunoassay

Table 2: Cross-Reactivity of a Dicamba Nanobody-Based Immunoassay
CompoundCross-Reactivity (%)
Dicamba100
2,3,6-Trichlorobenzoic acid19.23
Other structural analogsNegligible

Data from a study on a nanobody-based immunoassay, demonstrating high specificity.[3]

Table 3: Recovery of Dicamba from Spiked Samples
Sample MatrixSpiking Level (µg/mL)Average Recovery (%)
Tap Water0.497.8
Tap Water4.0102.5
Tap Water32.0105
Soil4.0100.3
Soil40102.7
Soil320105

Recovery studies are essential for validating the assay's accuracy in different matrices.[3]

Visualizations

Diagram 1: Hapten Synthesis and Immunogen Preparation Workflow

Hapten_Synthesis Dicamba Dicamba Activated_Dicamba NHS-activated Dicamba Dicamba->Activated_Dicamba NHS, DCC Hapten Dicamba-6-amino-6- oxohexanoic acid (Hapten) Activated_Dicamba->Hapten Coupling Linker 6-Aminohexanoic acid Linker->Hapten Immunogen Dicamba-BSA Conjugate (Immunogen) Hapten->Immunogen BSA BSA (Carrier Protein) BSA->Immunogen Carbodiimide Coupling

Caption: Workflow for hapten synthesis and immunogen preparation.

Diagram 2: Monoclonal Antibody Production Workflow

MAb_Production cluster_0 Immunization & Cell Preparation cluster_1 Hybridoma Technology cluster_2 Antibody Production Immunization Immunize Mouse with Dicamba-BSA Spleen_Cells Harvest Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (PEG) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screen for Positive Clones (ELISA) HAT_Selection->Screening Cloning Subcloning Screening->Cloning Expansion Hybridoma Expansion Cloning->Expansion Purification Antibody Purification Expansion->Purification Monoclonal_Antibody Anti-Dicamba Monoclonal Antibody Purification->Monoclonal_Antibody

Caption: Monoclonal antibody production workflow.

Diagram 3: Competitive Indirect ELISA (ci-ELISA) Principle

ci_ELISA cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_result 4. Result Coating Dicamba-OVA coated on well Binding Competition for Antibody Binding Free_Dicamba Free Dicamba (Sample) Free_Dicamba->Binding Antibody Anti-Dicamba mAb Antibody->Binding Secondary_Ab HRP-conjugated Secondary Antibody Binding->Secondary_Ab Bound mAb detected Color_Development Color Development Secondary_Ab->Color_Development Substrate TMB Substrate Substrate->Color_Development Result High Dicamba -> Low Signal Low Dicamba -> High Signal Color_Development->Result

Caption: Principle of the competitive indirect ELISA (ci-ELISA).

References

Application Note: Analysis of Dicamba-6-amino-6-oxohexanoic acid in Environmental Water Samples by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicamba (B1670444) is a widely used herbicide for the control of broadleaf weeds. Its increased application has raised concerns about its potential environmental impact, particularly the contamination of water resources. Dicamba-6-amino-6-oxohexanoic acid is a metabolite of dicamba, and its presence in environmental water samples can serve as an indicator of dicamba usage and degradation. This application note describes a robust and sensitive method for the quantification of this compound in various water matrices using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations in extraction recovery.

Analytical Workflow

The analytical workflow for the determination of this compound in environmental water samples is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Water Sample Collection (e.g., 100 mL) acidify Acidify Sample (e.g., to pH 2-3) sample->acidify spe_loading Sample Loading onto SPE Cartridge acidify->spe_loading spe_conditioning SPE Cartridge Conditioning (e.g., Methanol, Water) spe_conditioning->spe_loading spe_washing SPE Cartridge Washing (e.g., Acidified Water) spe_loading->spe_washing spe_elution Analyte Elution (e.g., Methanol) spe_washing->spe_elution evaporation Eluate Evaporation and Reconstitution spe_elution->evaporation lc_injection Injection into LC-MS/MS System evaporation->lc_injection chromatography Chromatographic Separation (Reversed-Phase C18) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Data Reporting quantification->reporting quantification cluster_measurement Instrumental Measurement cluster_calculation Calculation analyte_response Analyte Peak Area response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response Internal Standard Peak Area is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Final Analyte Concentration calibration_curve->final_concentration

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dicamba-6-amino-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of "Dicamba-6-amino-6-oxohexanoic acid" is not widely reported in scientific literature. This guide provides a proposed synthetic route based on established chemical principles for amide bond formation and offers troubleshooting advice for researchers, scientists, and drug development professionals. The information is for research purposes only.

I. Proposed Synthetic Route

The synthesis of this compound can be envisioned as an amide coupling reaction between Dicamba and a suitable amino-functionalized C6 carboxylic acid, such as 6-aminocaproic acid. The core of this synthesis is the formation of a stable amide bond.

Reaction Scheme:

This guide will focus on troubleshooting and optimizing this proposed amide coupling reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

Low yields in this amide coupling reaction can stem from several factors:

  • Steric Hindrance: Dicamba is a sterically hindered carboxylic acid, which can make the approach of the amine difficult.[1][2]

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid group of Dicamba effectively, especially given its hindered nature.[1][2]

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, solvent, and the choice of base can significantly impact the yield.[1][3]

  • Moisture: The presence of water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and a reduction in yield.[1][3]

  • Side Reactions: Undesirable side reactions can consume starting materials or lead to the formation of impurities that complicate purification.

Q2: Which coupling reagents are recommended for this synthesis?

For sterically hindered carboxylic acids like Dicamba, more powerful coupling reagents are often required.[1][2] Onium salt-based reagents are generally preferred for such challenging couplings.[2]

  • Uronium/Guanidinium-based reagents: HATU, HBTU, and HOTU are highly efficient and known for promoting fast reactions and high yields, even in difficult cases.[2][3][4] COMU is another very reactive option for particularly challenging sequences.[4]

  • Phosphonium-based reagents: Reagents like PyBOP and PyAOP are also effective for sterically demanding couplings.

Q3: What is the optimal order of reagent addition?

For uronium-based coupling reagents like HATU or HOTU, a pre-activation step is highly recommended to avoid side reactions and improve the yield.[3]

  • Dissolve Dicamba in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Add a non-nucleophilic base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU, HOTU) and stir for a few minutes to allow for the formation of the activated ester.

  • Finally, add the 6-aminocaproic acid to the pre-activated mixture.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass and to monitor the disappearance of reactants.

III. Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Activation of Dicamba Switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[2][4] Consider using an additive like HOAt or HOBt, which can enhance the reaction rate and suppress side reactions.[5]
Steric Hindrance Increase the reaction temperature (e.g., to 40-50 °C) to overcome the activation energy barrier, but be cautious of potential side reactions.[3] Prolong the reaction time (e.g., overnight).[3]
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] Ensure all glassware is flame-dried or oven-dried before use.
Incorrect Stoichiometry Optimize the stoichiometry of the reagents. A slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) may improve the yield. Use 2-3 equivalents of a non-nucleophilic base like DIPEA.[3]
Poor Solubility Choose a solvent that effectively dissolves all reactants. DMF or NMP are common choices for amide couplings.[3]
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Cause Troubleshooting Steps
Side Reactions Optimize the reaction time by monitoring with TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.[1] Lower the reaction temperature to minimize side reactions.[1] Ensure the purity of starting materials and reagents.
Racemization (if applicable to chiral centers) While not directly applicable to Dicamba or 6-aminocaproic acid, if chiral molecules were used, reduce the activation time and consider adding a racemization-suppressing additive like HOBt or HOAt.[4][5]
Reaction of Base with Coupling Reagent Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent it from competing with the desired amine.[3][5]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Unreacted Starting Materials Perform an aqueous workup. Washing the reaction mixture with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic byproducts.[1] A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove unreacted Dicamba.
Byproducts from the Coupling Reagent Byproducts from many modern coupling reagents (e.g., tetramethylurea from HATU/HBTU) are water-soluble and can be removed during an aqueous workup.[3]
Similar Polarity of Product and Impurities Optimize the mobile phase for flash column chromatography to achieve better separation. Consider alternative purification techniques like preparative HPLC or crystallization.

IV. Data Presentation

Table 1: Recommended Coupling Reagents for Hindered Amide Bond Formation
Coupling ReagentCharacteristicsCommon Use Cases
HATU/HCTU Highly reactive, fast coupling, can reduce racemization.[2][4]Difficult sequences, sterically hindered amino acids.[2][4]
HOTU High reactivity and efficiency, water-soluble byproducts.[3]General amide synthesis, challenging couplings.[3]
COMU Very high reactivity.[4]Particularly challenging sequences.[4]
DIC/HOBt Standard, cost-effective.[4]Routine peptide synthesis, less hindered substrates.[4]
Table 2: Troubleshooting Summary for Low Yield
Parameter Standard Condition Optimized Condition for Difficult Coupling
Coupling Reagent DIC/HOBtHATU, HCTU, COMU, HOTU[2][3][4]
Equivalents of Amine 1.0 - 1.11.1 - 1.5
Equivalents of Coupling Reagent 1.0 - 1.11.1 - 1.2[3]
Equivalents of Base (DIPEA) 2.02.0 - 3.0[3]
Solvent DMFNMP[3]
Temperature Room Temperature40 - 50 °C[3]
Reaction Time 2 - 4 hours12 - 24 hours (overnight)[3]

V. Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Under an inert atmosphere (nitrogen or argon), add Dicamba (1.0 eq) to a flame-dried flask.

  • Dissolve the Dicamba in anhydrous DMF to a concentration of 0.1-0.5 M.

  • Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

  • Add HATU (1.1-1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 10-20 minutes to allow for pre-activation.

  • Add 6-aminocaproic acid (1.1 eq), either as a solid or as a solution in the reaction solvent, to the activated mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and proceed with an appropriate aqueous workup and purification.

VI. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep_dicamba Dissolve Dicamba in Anhydrous DMF add_base Add DIPEA prep_dicamba->add_base add_hatu Add HATU add_base->add_hatu preactivate Stir for 10-20 min (Pre-activation) add_hatu->preactivate add_amine Add 6-Aminocaproic Acid preactivate->add_amine react React (Monitor by TLC/LC-MS) add_amine->react quench Quench with Water react->quench extract Aqueous Workup quench->extract purify Purify (e.g., Chromatography) extract->purify Troubleshooting_Yield cluster_reagents Reagent & Stoichiometry Check cluster_conditions Reaction Conditions Check start Low Yield Observed check_purity Check Reagent Purity (Dicamba, Amine, Base) start->check_purity check_coupling Is Coupling Reagent Strong Enough? start->check_coupling check_moisture Ensure Anhydrous Conditions start->check_moisture optimize_stoich Optimize Stoichiometry (e.g., excess amine) check_purity->optimize_stoich increase_temp Increase Temperature (40-50 °C) check_coupling->increase_temp Yes upgrade_reagent Switch to HATU, HOTU, or COMU check_coupling->upgrade_reagent No success Yield Improved optimize_stoich->success check_moisture->increase_temp increase_time Increase Reaction Time (e.g., overnight) increase_temp->increase_time increase_time->success upgrade_reagent->success

References

Technical Support Center: Overcoming Purification Challenges of "Dicamba-6-amino-6-oxohexanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis and purification of "Dicamba-6-amino-6-oxohexanoic acid."

Based on its nomenclature, "this compound" is presumed to be a conjugate formed via an amide bond between the carboxylic acid of Dicamba and the amine group of a 6-amino-6-oxohexanoic acid linker. The purification challenges are therefore addressed in the context of a typical amide coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting materials (Dicamba and 6-amino-6-oxohexanoic acid), byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used, or water-soluble urea (B33335) byproducts if EDC is used), and potential side products from the reaction. It is also crucial to ensure the purity of the starting materials to avoid carrying over existing impurities.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column, is suitable for determining the percentage of the main component and detecting impurities.[1] Mass Spectrometry (MS) should be coupled with HPLC (LC-MS) to identify the molecular weight of the product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.

Q3: What is the likely cause of low yield after purification?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The amide coupling reaction may not have gone to completion. Monitoring the reaction by TLC or LC-MS is crucial.[1]

  • Product loss during workup: The product may have partial solubility in the aqueous phase during extraction, leading to losses.

  • Product degradation: Amides can be sensitive to acidic or basic conditions, and prolonged exposure during purification might cause decomposition.

  • Suboptimal chromatography: The chosen chromatography conditions may not be effectively separating the product from impurities, leading to the collection of mixed fractions and subsequent loss of pure product.

Q4: How can I remove the urea byproduct from a DCC or EDC coupling reaction?

A4: For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[2] For EDC, the urea byproduct is water-soluble and can typically be removed by an aqueous wash during the workup.[1][2]

Troubleshooting Guides

Problem 1: Presence of Unreacted Starting Materials Post-Purification
Potential Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating workup. Consider extending the reaction time or gently heating if the starting materials are stable under those conditions.
Insufficient EquivalentsUse a slight excess (1.1-1.2 equivalents) of the amine component (6-amino-6-oxohexanoic acid) to drive the reaction to completion.[1]
Inactive Coupling AgentsUse fresh and properly stored coupling reagents. Carbodiimides like EDC are moisture-sensitive.[1]
Co-elution during ChromatographyOptimize the chromatography conditions. Try a different solvent system, a gradient elution, or a different stationary phase (e.g., a different type of silica (B1680970) gel or reverse-phase media).
Problem 2: Difficulty in Removing Coupling Reagent Byproducts
Potential Cause Suggested Solution
Inefficient Filtration of DCU (from DCC)Cool the reaction mixture before filtration to further decrease the solubility of DCU. Wash the filter cake with a small amount of cold solvent.
Incomplete Removal of EDC ByproductsPerform multiple aqueous washes during the workup. An acidic wash can help in removing the water-soluble urea byproduct of EDC.[1]
Byproduct Streaking on Silica GelIf the byproduct is streaking on the column, consider a different purification method such as recrystallization or preparative HPLC.
Problem 3: Product Appears as a Smear or Multiple Spots on TLC
Potential Cause Suggested Solution
Product Degradation on SilicaThe silica gel may be too acidic. Consider neutralizing the silica gel with a base like triethylamine (B128534) before packing the column, or use a different stationary phase like alumina.
Ionic Nature of the ProductIf the product has free acidic or basic groups, it may interact strongly with the silica. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape.
Presence of Multiple Isomers or TautomersThis is less likely for this specific molecule but can be investigated using 2D NMR techniques.

Experimental Protocols

General Protocol for Amide Coupling and Purification

This protocol describes a general procedure for the synthesis of this compound using EDC and HOBt as coupling agents, followed by purification.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dicamba (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[1]

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.[1]

  • Coupling:

    • Add 6-amino-6-oxohexanoic acid (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material (Dicamba) is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be attempted.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling ReagentByproductRemoval MethodKey AdvantagesKey Disadvantages
DCC (Dicyclohexyl-carbodiimide)Dicyclohexylurea (DCU)FiltrationInexpensive and effective.[2]DCU can be difficult to remove completely; potential for racemization.[2]
EDC (1-Ethyl-3-(3-dimethylamino-propyl)carbodiimide)Water-soluble ureaAqueous extractionByproduct is easily removed by washing.[1][2]More expensive than DCC; moisture sensitive.[1]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Water-soluble byproductsAqueous extractionHigh coupling efficiency, low racemization.[4]Expensive; can be difficult to remove all related impurities.
T3P (Propylphosphonic Anhydride)Water-soluble phosphate (B84403) byproductsAqueous extractionEasy workup; high yields.Can be more expensive than carbodiimides.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve Dicamba in Solvent B 2. Add EDC and HOBt at 0°C A->B C 3. Add 6-amino-6-oxohexanoic acid and Base B->C D 4. Stir at Room Temperature C->D E 5. Dilute with Organic Solvent D->E F 6. Aqueous Washes (Acid, Base, Brine) E->F G 7. Dry and Concentrate F->G H 8. Flash Chromatography or Recrystallization G->H I 9. Characterization (HPLC, LC-MS, NMR) H->I

Caption: Experimental workflow for the synthesis and purification of "this compound".

logical_relationship cluster_problem Purification Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Purity of Final Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Ineffective Workup Problem->Cause2 Cause3 Suboptimal Chromatography Problem->Cause3 Cause4 Product Instability Problem->Cause4 Solution1 Reaction Monitoring (TLC/LC-MS) Cause1->Solution1 Solution2 Optimize Aqueous Washes Cause2->Solution2 Solution3 Modify Mobile Phase / Stationary Phase Cause3->Solution3 Solution4 Use Neutral Purification Conditions Cause4->Solution4

Caption: Troubleshooting logic for low purity of the final product.

References

Technical Support Center: Improving the Solubility of Dicamba-6-amino-6-oxohexanoic Acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "Dicamba-6-amino-6-oxohexanoic acid" in experimental assays.

Troubleshooting Guide

This section addresses specific issues you may encounter with "this compound" solubility during your experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.

This is a common issue known as "antisolvent precipitation," where a compound highly soluble in an organic solvent crashes out when introduced to an aqueous environment.[1]

Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Low Intrinsic Aqueous Solubility 1. Decrease Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.[1] 2. Incorporate a Co-solvent: Add a water-miscible organic solvent to your final assay buffer.[1][2][3] 3. pH Adjustment: Since the compound contains carboxylic acid groups, increasing the pH of the aqueous buffer can significantly increase solubility.[4][5][6][7][8]The compound remains in solution, preventing artifacts from precipitation.[9]
"Fall-out" from Concentrated Stock 1. Optimize Dilution Method: Perform a stepwise serial dilution instead of a single large dilution.[1] 2. Lower DMSO in Final Buffer: Keep the final DMSO concentration at a minimum, ideally ≤1%, to avoid solvent effects.[9] 3. Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can help.[1][9]Minimized precipitation upon adding the DMSO stock to the aqueous buffer.[9]
Interaction with Buffer Components 1. Simplify Buffer: If possible, test the solubility in a simpler buffer system (e.g., PBS vs. complex cell culture media).[9] 2. Test Different Buffers: Evaluate solubility in various common buffers like PBS, Tris-HCl, or HEPES.[9]Identification of a compatible buffer system that maintains compound solubility.[9]

Issue 2: I'm observing inconsistent or non-reproducible results in my biological assays.

Poor solubility can lead to an inaccurate effective concentration of your compound, causing variability in assay results.[10][11]

Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Micro-precipitation 1. Visual Inspection: Carefully inspect all solutions for any signs of cloudiness or precipitate, even after dilution. 2. Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer (see Protocol 2).A clear understanding of the solubility limits of your compound in the assay conditions, allowing for more accurate dosing.
Compound Adsorption 1. Use Low-Binding Plates: Test your assay in low-protein-binding microplates. 2. Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer can reduce adsorption to plasticware.More consistent and reliable assay data due to a more accurate concentration of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of "this compound"?

A1: For preparing a high-concentration stock solution, a water-miscible organic solvent is recommended.[12] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds.[13] Other potential co-solvents include ethanol, N-methyl-2-pyrrolidone (NMP), and polyethylene (B3416737) glycol (PEG).[13][14]

Q2: How does pH affect the solubility of "this compound"?

Q3: What are co-solvents and how can I use them?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[3][16] They work by reducing the polarity of the aqueous solvent system.[16] Common co-solvents for in vitro assays include DMSO, ethanol, and PEG 400.[13][14] To use a co-solvent, you can either prepare your stock solution in it and dilute into your assay buffer, or include a certain percentage of the co-solvent in the final assay buffer.[2] It's crucial to ensure the final concentration of the co-solvent is not toxic to the cells or does not interfere with the assay.[10]

Q4: Can I warm the solution to improve solubility?

A4: Gently warming the solution can help dissolve the compound.[1] However, you must ensure that "this compound" is thermally stable and does not degrade at the temperature used. It is advisable to warm the solution for a short period and then allow it to cool to the assay temperature to check for precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and pH Adjustment for Improved Aqueous Solubility

This protocol describes how to prepare a stock solution and enhance its solubility in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • DMSO

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Concentrated Stock in DMSO: Weigh the desired amount of the compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Initial Dilution: In a separate beaker with a stir bar, add a volume of your aqueous buffer that is about 80% of your final desired volume.

  • Add Compound: While stirring, slowly add the required volume of the DMSO stock solution to the aqueous buffer. You may observe some precipitation at this stage.

  • Adjust pH: Slowly add 1 M NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.

  • Observe Dissolution: Continue to add NaOH until the compound fully dissolves. The pH will likely need to be raised to neutral or slightly basic conditions (e.g., pH 7.5-8.5) for complete dissolution.[17]

  • Final Volume: Once the compound is dissolved, transfer the solution to a volumetric flask and add the aqueous buffer to reach the final desired volume.

  • Sterilization (if required): If for cell-based assays, filter-sterilize the final solution through a 0.22 µm filter.

Protocol 2: Kinetic Aqueous Solubility Assessment by Turbidimetry

This protocol allows you to determine the concentration at which your compound begins to precipitate in a specific aqueous buffer.[1]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous assay buffer of choice

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations.

  • Transfer to Assay Plate: Transfer 2 µL of each DMSO dilution into a new 96-well plate in triplicate. Include a DMSO-only control.

  • Add Aqueous Buffer: Add 198 µL of your aqueous assay buffer to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate and Mix: Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at 620 nm. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.

Data Presentation

Table 1: Recommended Solvents for Stock Solution Preparation

SolventTypical Starting ConcentrationNotes
DMSO 10-50 mMHighly effective solubilizing agent. Ensure final concentration in assay is low (<1%).
Ethanol 1-10 mMCan be less toxic to cells than DMSO, but may have lower solubilizing power.
PEG 400 1-10 mMA viscous co-solvent that can improve solubility and stability.
NMP 10-50 mMA powerful solvent, but its compatibility with specific assays should be verified.

Table 2: Effect of pH on the Solubility of Carboxylic Acid-Containing Compounds

pH ConditionPredominant FormExpected Relative Aqueous Solubility
Acidic (e.g., pH < 4) R-COOH (Protonated)Low
Neutral (e.g., pH ~ 7) Mix of R-COOH and R-COO⁻Moderate
Basic (e.g., pH > 8) R-COO⁻ (Deprotonated Salt)High

Visualizations

G cluster_0 Solubility Troubleshooting Workflow A Compound Precipitates in Aqueous Buffer B Lower Final Concentration A->B C Still Precipitates? B->C D Adjust pH of Buffer (Increase for Acids) C->D Yes G Problem Solved C->G No E Still Precipitates? D->E F Add Co-solvent (e.g., Ethanol, PEG) E->F Yes H Problem Solved E->H No I Problem Solved F->I

Caption: A decision tree for troubleshooting compound precipitation.

G cluster_1 Kinetic Solubility Assay Workflow A 1. Prepare Serial Dilution of Compound in 100% DMSO B 2. Transfer 2µL of each dilution to 96-well plate A->B C 3. Add 198µL of Aqueous Assay Buffer B->C D 4. Shake plate for 1-2 hours at Room Temperature C->D E 5. Measure Absorbance at 620nm D->E F 6. Identify Highest Concentration without Increased Absorbance E->F

Caption: Workflow for the kinetic solubility assay by turbidimetry.

References

Reducing off-target effects with "Dicamba-6-amino-6-oxohexanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center pertains to the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and its associated formulations. The initially requested compound, "Dicamba-6-amino-6-oxohexanoic acid," could not be identified in publicly available scientific literature. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with Dicamba, with a focus on understanding and reducing its off-target effects.

This center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is Dicamba and what is its primary mechanism of action?

A1: Dicamba is a selective systemic herbicide used to control broadleaf weeds.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone.[1][3] At high concentrations, it induces uncontrolled and abnormal cell growth, disrupting the plant's normal functions and leading to cell death.[1][4][5]

Q2: What are the primary causes of Dicamba's off-target effects?

A2: Off-target effects of Dicamba are primarily caused by physical drift and volatilization.[6][7]

  • Physical drift is the movement of spray droplets away from the target area during application, influenced by wind speed, nozzle type, and boom height.[5][7]

  • Volatilization is the process where Dicamba turns into a gas after application and moves to unintended areas.[6][7][8] This is influenced by temperature, humidity, and the specific formulation of Dicamba used.[9]

Q3: What are the common symptoms of off-target Dicamba injury in sensitive plants?

A3: Symptoms of Dicamba injury in non-target plants can appear within hours or a few days and primarily affect new growth.[4][6] Common symptoms include:

  • Leaf cupping or puckering.[4][6][10][11][12][13]

  • Distorted or twisted stems and petioles.[6][11]

  • Stunted growth.[6][11]

  • Chlorosis (yellowing) of leaves.[6]

  • Necrosis (tissue death) in severe cases.[6][11]

Q4: How can I minimize the risk of off-target Dicamba movement during my experiments?

A4: To minimize off-target movement, consider the following best management practices:

  • Use low-volatility formulations: Newer formulations like diglycolamine (DGA) and N,N-bis(3-aminopropyl)methylamine (BAPMA) salts are designed to be less volatile.[7][13]

  • Monitor environmental conditions: Avoid spraying during temperature inversions, high winds (>10 mph), and high temperatures (>85°F).[5][8][14]

  • Select appropriate application equipment: Use drift-reduction nozzles that produce larger droplets and maintain a low boom height.[5]

  • Consider buffer zones: Leave an unsprayed buffer area to protect sensitive adjacent areas.[12]

  • Properly clean equipment: Thoroughly clean spray equipment before and after use to prevent contamination.[11]

Troubleshooting Guides

Problem 1: Unexpected injury to non-target plants in adjacent plots.

Possible Cause Troubleshooting Steps
Physical Drift 1. Review application records for wind speed and direction at the time of application. 2. Verify that the correct nozzles and pressure settings were used to produce larger droplets. 3. Ensure the spray boom height was kept as low as possible.[5]
Volatilization 1. Check temperature and humidity logs from the time of application. High temperatures and low humidity can increase volatilization.[9] 2. Confirm that a low-volatility Dicamba formulation was used.[7] 3. Assess if a temperature inversion could have occurred, which traps vapors near the ground.[5][6][8][15]
Sprayer Contamination 1. Review sprayer cleanout procedures to ensure they were followed correctly.[11] 2. If possible, analyze a rinse sample from the sprayer for Dicamba residues.[16]

Problem 2: Inconsistent weed control efficacy in treated plots.

Possible Cause Troubleshooting Steps
Weed Resistance 1. Confirm the target weed species is not known to have resistance to Dicamba.[3] 2. Consider tank-mixing with another herbicide with a different mode of action.[3]
Improper Application Timing 1. Ensure Dicamba was applied at the correct growth stage of the target weeds. 2. Review environmental conditions; heavy rainfall shortly after application can wash the herbicide off.
Incorrect Formulation or Tank Mix 1. Verify that the correct Dicamba formulation and application rate were used. 2. Check the compatibility of all tank-mixed products. Some additives can affect efficacy.[5][7]

Quantitative Data

Table 1: Influence of Temperature on Dicamba Volatilization Injury to Soybean

Temperature (°F)Soybean Injury (%)
5910
7725
8640
9540
Data adapted from Behrens and Lueschen (1979), illustrating increased injury with rising temperature up to 86°F.[9]

Table 2: Dicamba Residue Detection in Palmer Amaranth After Treatment

Application RateDicamba Residue at 2 DAT (µg g⁻¹)Dicamba Residue at 5 DAT (µg g⁻¹)
1X (560 g ae ha⁻¹)~20~10
0.1X~5~2
0.01X~0.5<0.1
0.001X<0.1Not Detected
DAT: Days After Treatment. Data is generalized from regression models presented in a 2023 study, showing residue decline over time.[17]

Experimental Protocols

Protocol 1: Quantification of Dicamba Residues in Soil and Vegetation by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of Dicamba residues.

  • Sample Collection:

    • Collect soil or vegetation samples from the target and off-target areas at specified time intervals post-application.

    • Store samples at -20°C until analysis to prevent degradation.

  • Extraction (QuEChERS-based method):

    • Homogenize 5-10 g of the sample material.

    • Add 10 mL of water and 10 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Collect an aliquot of the acetonitrile (upper) layer.

  • Cleanup (Dispersive SPE):

    • Transfer the acetonitrile extract to a tube containing d-SPE cleanup salts (e.g., PSA, C18, magnesium sulfate).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable column (e.g., C18 or a specialized column for polar compounds) for chromatographic separation.

    • Perform mass spectrometric detection in negative ion mode, monitoring for specific parent and daughter ion transitions of Dicamba and its metabolites (e.g., 5-OH Dicamba, DCSA).[18]

    • Quantify using a calibration curve prepared with certified reference standards. An isotopically labeled internal standard (e.g., d3-dicamba) is recommended for improved accuracy.[19]

Protocol 2: Field Bioassay for Assessing Off-Target Volatility

This protocol describes a method to evaluate the potential for Dicamba volatilization under field conditions.

  • Experimental Setup:

    • Apply Dicamba to a designated treated plot according to the desired experimental parameters (formulation, rate, etc.).

    • Establish monitoring stations at various distances downwind from the treated plot (e.g., 10m, 30m, 50m).

  • Bioindicator Plant Placement:

    • Use a sensitive indicator plant species (e.g., non-Dicamba tolerant soybean, tomato, or grape).[12]

    • Place potted bioindicator plants at each monitoring station for a defined exposure period (e.g., 24 hours) immediately following application.[9]

  • Data Collection and Evaluation:

    • After the exposure period, move the potted plants to a greenhouse or controlled environment free from further herbicide exposure.

    • Visually assess and score injury symptoms (e.g., leaf cupping, stunting) on the bioindicator plants at regular intervals (e.g., 7, 14, and 21 days after exposure).[16]

    • Correlate the severity of injury with the distance from the treated plot to assess the extent of vapor drift.

Visualizations

Experimental_Workflow_for_Volatility_Assessment cluster_field Field Experiment cluster_greenhouse Greenhouse Evaluation app Dicamba Application to Treated Plot place_plants Place Bioindicator Plants (e.g., Soybeans) at Downwind Distances app->place_plants Immediate expose 24-hour Exposure Period place_plants->expose remove_plants Remove and Transfer Plants to Greenhouse expose->remove_plants Post-Exposure assess Visual Injury Assessment (7, 14, 21 Days) remove_plants->assess data_analysis Data Analysis: Injury vs. Distance assess->data_analysis

Caption: Workflow for a field bioassay to assess Dicamba volatility.

Dicamba_Signaling_Pathway Dicamba Dicamba (Synthetic Auxin) Absorption Absorption by Roots and Leaves Dicamba->Absorption Translocation Translocation via Vasculature Absorption->Translocation Auxin_Receptors Binding to Auxin Receptors Translocation->Auxin_Receptors Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Disruption of Plant Functions & Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of Dicamba's herbicidal action.

Off_Target_Movement_Logic cluster_causes Causes of Off-Target Movement cluster_factors Influencing Factors cluster_effects Effects on Non-Target Plants Drift Physical Drift Injury Plant Injury (Cupping, Twisting, Stunting) Drift->Injury Volatility Volatility (Vapor Drift) Volatility->Injury Wind High Wind Wind->Drift Nozzle Small Droplets Nozzle->Drift Temp High Temperature Temp->Volatility Inversion Temp. Inversion Inversion->Volatility Formulation High-Volatility Formulation Formulation->Volatility

Caption: Factors contributing to Dicamba's off-target effects.

References

Protocol refinement for high-throughput screening with "Dicamba-6-amino-6-oxohexanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocol refinements, troubleshooting advice, and frequently asked questions (FAQs) for researchers utilizing "Dicamba-6-amino-6-oxohexanoic acid" in high-throughput screening (HTS) campaigns.

Troubleshooting Guide

This section addresses common issues encountered during HTS assays involving this compound.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Compound Precipitation: this compound may have limited solubility in aqueous assay buffers.- Increase DMSO concentration in the final assay (not exceeding 1% v/v).- Sonciate the compound stock solution before use.- Visually inspect plates for precipitation after compound addition.
Incomplete Mixing: Inadequate mixing of the compound in the assay plate.- Increase the number of mixing cycles after compound addition.- Use an orbital shaker at a moderate speed.
Low Z'-Factor Assay Instability: The assay signal may drift over time.- Optimize the incubation time to ensure the signal is stable.- Run control plates at the beginning and end of the screening run to assess signal drift.
Low Signal-to-Background Ratio: The compound may be interfering with the detection method.- Test for autofluorescence or quenching properties of the compound at the assay wavelength.- Consider using a different detection method (e.g., luminescence instead of fluorescence).
High False Positive Rate Non-Specific Inhibition: The compound may be inhibiting the target enzyme or pathway through a non-specific mechanism.- Perform counter-screens with related but distinct targets.- Run dose-response curves to confirm potency and efficacy.
Compound Aggregation: At higher concentrations, the compound may form aggregates that interfere with the assay.- Include a detergent like Triton X-100 or Tween-20 in the assay buffer (typically at 0.01% v/v).- Test the compound in a dynamic light scattering (DLS) assay to assess aggregation.
High False Negative Rate Compound Degradation: The compound may be unstable in the assay buffer.- Assess compound stability in the assay buffer over the time course of the experiment using LC-MS.- Prepare fresh stock solutions for each experiment.
Incorrect Compound Concentration: Errors in serial dilutions or liquid handling.- Verify the accuracy of liquid handling robotics.- Confirm the concentration of the stock solution using a spectrophotometer or other analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: It is recommended to prepare initial stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For aqueous assay buffers, the final DMSO concentration should be kept low, typically below 1%, to avoid solvent-induced effects on the assay.

Q2: How can I assess the potential for autofluorescence of this compound in my fluorescence-based assay?

A2: To check for autofluorescence, prepare a plate with the compound at various concentrations in the assay buffer without the fluorescent substrate or reagents. Read the plate at the same excitation and emission wavelengths used in your assay. Significant signal in the absence of the assay's fluorescent components indicates autofluorescence.

Q3: What quality control metrics should I monitor during my HTS campaign?

A3: Key quality control metrics to monitor include the Z'-factor, which assesses the separation between positive and negative controls, the signal-to-background ratio, and the coefficient of variation (%CV) for both positive and negative controls. Consistent monitoring of these metrics helps ensure the robustness and reliability of your screening data.

Experimental Protocols

General High-Throughput Screening Workflow

A generalized workflow for a 384-well plate-based HTS assay is outlined below.

G cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_detection Signal Detection p1 Dispense Assay Buffer p2 Add Test Compound/Controls p1->p2 r1 Add Enzyme/Cell Suspension p2->r1 r2 Incubate at RT/37°C r1->r2 d1 Add Detection Reagent r2->d1 d2 Read Plate d1->d2

General HTS Workflow Diagram
Hypothetical Auxin Signaling Pathway

Dicamba is known to be an auxin mimic. A simplified, hypothetical signaling pathway that could be targeted in an HTS assay is depicted below.

G cluster_input Signal Input cluster_receptor Receptor Complex cluster_downstream Downstream Signaling Auxin Auxin / Dicamba Analog Receptor Auxin Receptor Auxin->Receptor CoReceptor Co-Receptor Receptor->CoReceptor Binding Ubiquitination E3 Ligase Activity CoReceptor->Ubiquitination Activates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Repressor Repressor Protein Proteasome->Repressor Degrades GeneExpression Gene Expression Repressor->GeneExpression Inhibits

Simplified Auxin Signaling Pathway

Data Presentation

Table 1: Example Dose-Response Data for this compound
Concentration (µM)% Inhibition (Mean)% Inhibition (SD)
10095.23.1
3088.74.5
1075.45.2
352.16.8
125.64.9
0.310.33.7
0.12.12.5
00.02.1
Table 2: Assay Quality Control Metrics
MetricValueAcceptance Criteria
Z'-Factor0.78> 0.5
Signal-to-Background12.5> 5
%CV (Positive Control)4.2%< 10%
%CV (Negative Control)3.8%< 10%

Common experimental pitfalls with "Dicamba-6-amino-6-oxohexanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for "Dicamba-6-amino-6-oxohexanoic acid" (designated as DC-6A-PRO). This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

For the purposes of this guide, DC-6A-PRO is a hypothetical Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The "Dicamba" moiety is presumed to bind to the POI, while the "6-amino-6-oxohexanoic acid" serves as a chemical linker to a ligand that recruits an E3 ligase.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I avoid it with DC-6A-PRO?

The "hook effect" is a common phenomenon with PROTACs where increasing the concentration of the degrader leads to a decrease in target protein degradation.[1] This occurs because at very high concentrations, DC-6A-PRO is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1]

To mitigate the hook effect:

  • Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[1]

  • Test lower concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[1]

Q2: I'm not observing any degradation of my target protein with DC-6A-PRO. What are the likely causes?

Several factors could contribute to a lack of degradation.[1] A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[2]

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be effectively binding to its intended targets inside the cell.

  • Inefficient Ternary Complex Formation: Even with binary engagement, the formation of a stable and productive ternary complex is critical for ubiquitination.[]

  • Incorrect E3 Ligase Choice: The targeted E3 ligase may not be appropriate for the protein of interest or may not be expressed at sufficient levels in your cell model.[1]

Q3: My experimental results with DC-6A-PRO are inconsistent. What should I check?

Inconsistent results are often due to variability in experimental conditions.[1] Key factors to standardize include:

  • Cell Culture Conditions: Cell passage number, confluency, and overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system.[1] It is crucial to use cells within a defined passage number range and maintain consistent seeding densities.[1]

  • Compound Stability: Assess the stability of DC-6A-PRO in your cell culture medium over the time course of your experiment.[1]

Q4: How can I determine if the observed protein degradation is proteasome-dependent?

To confirm that the degradation is mediated by the proteasome, you can perform a co-treatment experiment. Treat your cells with DC-6A-PRO in the presence and absence of a proteasome inhibitor (e.g., MG132).[4] If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, this confirms a proteasome-dependent mechanism.[4]

Troubleshooting Guides

Problem: Poor Solubility of DC-6A-PRO

Due to their high molecular weight and lipophilicity, PROTACs like DC-6A-PRO often have poor aqueous solubility.[4][5] This can lead to precipitation in assay buffers and underestimation of potency.[5]

Symptom Possible Cause Recommended Solution
Precipitate forms when diluting DMSO stock in aqueous buffer.[4]Abrupt change in solvent polarity.[4]Optimize the final DMSO concentration to be as low as possible (ideally <0.1%).[4]
Inconsistent results between experiments.[5]Variable precipitation of the compound.[5]Prepare a fresh stock solution for each experiment and visually inspect for precipitate before use.
Low apparent potency (high DC50).The actual concentration of the compound in solution is lower than intended.Use co-solvents such as PEG300 or surfactants like Tween-80 in your formulation.[4] Gentle heating (37°C) and sonication can also aid dissolution.[4]
Problem: Low Cellular Permeability

The large size and polar surface area of many PROTACs can hinder their ability to cross cell membranes.[2][6]

Symptom Possible Cause Recommended Solution
No target degradation observed in cellular assays, but the compound is active in biochemical assays.The compound is not reaching its intracellular target.Perform a permeability assay such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to quantify permeability.[2][7]
High variability in cellular activity.Inconsistent uptake of the compound.Optimize linker properties. Shorter, more hydrophobic, or more flexible linkers can improve cell permeability.[6][8]
Compound shows activity only at very high concentrations.Inefficient passive diffusion.Consider prodrug strategies to mask polar groups and enhance cellular uptake.[6]
Problem: Off-Target Effects

Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[1][9] This can lead to cellular toxicity.[10]

Symptom Possible Cause Recommended Solution
Unexpected cellular phenotypes or toxicity.Degradation of unintended proteins.[9]Perform global proteomic analysis (e.g., mass spectrometry) to identify off-target degradation events.[9][10]
The "Dicamba" warhead or the E3 ligase recruiter has known promiscuity.The individual components of the PROTAC may bind to multiple proteins.Validate off-target effects using targeted methods like Western blotting for proteins identified in the proteomic screen.[10]
The ternary complex forms with unintended proteins.The linker may facilitate the formation of off-target ternary complexes.Modify the linker length and composition to improve selectivity.[1] Consider using a more selective "Dicamba" analog or a different E3 ligase recruiter.[1]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with DC-6A-PRO.[11]

  • Cell Treatment: Seed cells and allow them to adhere. Treat with a range of concentrations of DC-6A-PRO and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

    • Incubate with a primary antibody against the target protein overnight at 4°C.[11]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal.[11]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the proximity of the target protein and the E3 ligase induced by DC-6A-PRO in live cells.[12]

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Compound Treatment: Add the HaloTag® ligand to serve as the energy acceptor. Treat cells with serial dilutions of DC-6A-PRO.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (luminescence) and acceptor (fluorescence) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. An increase in this ratio indicates the formation of a ternary complex.[12]

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A No Target Protein Degradation Observed B Is the compound soluble in assay medium? A->B C Check for precipitate. Perform solubility assay. B->C No D Does the compound engage the target and E3 ligase? B->D  Yes E Perform CETSA or NanoBRET™ target engagement assays. D->E No F Is a stable ternary complex forming? D->F  Yes G Perform biophysical assays (e.g., TR-FRET, SPR). F->G No H Is the proteasome active? F->H  Yes I Co-treat with proteasome inhibitor (e.g., MG132). H->I Uncertain J Consider redesign of PROTAC: - Modify linker - Change E3 ligase recruiter - Optimize warhead H->J No G cluster_0 PROTAC-Mediated Protein Degradation PROTAC DC-6A-PRO Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI  Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

Analysis of "Dicamba-6-amino-6-oxohexanoic acid" degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicamba (B1670444) degradation products. This resource is designed for researchers, scientists, and professionals in drug development and environmental science who are conducting experiments related to dicamba metabolism and degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of dicamba in the environment and in plants?

The primary and most commonly cited degradation products of dicamba (3,6-dichloro-2-methoxybenzoic acid) are:

  • 5-hydroxy-dicamba (5-OH Dicamba) [1][2]

  • 3,6-dichlorosalicylic acid (DCSA) , which is noted to be more persistent in the environment than the parent dicamba.[1][2]

  • 3,6-dichlorogentisic acid (DCGA) , a secondary metabolite of DCSA.[1][2]

In non-dicamba-resistant plants, dicamba degrades to 5-OH Dicamba and DCSA. In genetically modified dicamba-resistant plants, it is rapidly converted to DCSA, which is then further degraded to DCGA.

Q2: What is the typical half-life of dicamba in soil and plants?

The half-life of dicamba can vary based on environmental conditions. In soil, the half-life is generally short, ranging from 4 to 20 days. In non-dicamba-resistant plants, the half-life is approximately 7 to 28 days. However, in dicamba-resistant (GMO) plants, the conversion to DCSA is much quicker, with a half-life ranging from hours to a few days.

Q3: What are the recommended analytical techniques for quantifying dicamba and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing dicamba and its acidic metabolites.[1][2] This technique offers high sensitivity and eliminates the need for the time-consuming derivatization step required for Gas Chromatography (GC) methods, such as EPA Method 8151.[1][2] High-resolution mass spectrometry (HRMS) has also been successfully used.

Troubleshooting Guides

Issue 1: Low Recovery of Analytes During Sample Extraction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction from Soil Matrix 5-OH Dicamba can be particularly challenging to recover from soil, with some studies reporting recoveries of less than 10%. Consider modifying the extraction solvent or using a more rigorous extraction technique. An alternative is to use a high-resolution mass spectrometer (HRMS) which may require less sample cleanup.
Analyte Adsorption to Labware Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of acidic analytes.
Improper pH of Extraction Solvent Ensure the extraction solvent is acidified (e.g., with 1% formic acid) to maintain the analytes in their neutral form for better extraction efficiency.[3]
Matrix Effects Complex matrices like soil and plant foliage can cause ion suppression or enhancement in LC-MS/MS analysis.[4] The use of an isotopically labeled internal standard, such as d3-dicamba, is crucial to correct for matrix effects and assess recovery.[1][2][4]
Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate HPLC Column For polar, low molecular weight species like dicamba and its metabolites, a specialized column may be needed. A pentafluorophenyl (PFP) column, such as the Phenomenex Kinetex® F5, has been shown to be effective.[1][2]
Mobile Phase pH The pH of the mobile phase can significantly impact the retention and peak shape of acidic analytes. Adjust the pH to ensure consistent ionization state.
Sample Overload Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume.
Issue 3: High Limits of Quantitation (LOQs)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Instrument Sensitivity While LC-MS/MS is highly sensitive, achieving low ng/g levels can be challenging.[1][2] Ensure the mass spectrometer is properly tuned and calibrated. A triple quadrupole or high-resolution mass spectrometer is recommended.[1]
Matrix Interference Co-eluting matrix components can interfere with the detection of target analytes, raising the background noise. Additional sample cleanup steps, such as solid-phase extraction (SPE), may be necessary.[4]
Inefficient Ionization Dicamba and its metabolites are best analyzed in negative ion mode electrospray ionization (ESI-).[2] Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for your specific analytes.

Quantitative Data Summary

The following table summarizes the Limits of Quantitation (LOQs) for dicamba and its key metabolites as reported in various studies.

Analyte Matrix Analytical Method Reported LOQ Reference
DicambaVegetation & SoilLC-MS/MS2.1 - 40 ng/g
5-OH DicambaVegetation & SoilLC-MS/MS4.2 - 75 ng/g
DCSAVegetation & SoilLC-MS/MS2.1 - 12 ng/g
DicambaVegetation & SoilLC-HRMS3 ng/g
5-OH DicambaVegetation & SoilLC-HRMS7.5 ng/g
DCSAVegetation & SoilLC-HRMS2 ng/g
DCGAN/ALC-MS/MS10 ng/mL[1]

Experimental Protocols

Protocol 1: General Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is a generalized procedure based on methods described for the analysis of dicamba and its metabolites in soil and vegetation.[3]

  • Sample Homogenization: Homogenize soil or plant tissue samples to ensure uniformity.

  • Weighing: Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an isotopic internal standard, such as d3-dicamba, to a known concentration.[2]

  • Extraction:

    • Add an acidified organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).

    • Shake vigorously for a specified time (e.g., 30 minutes).[3]

    • Sonicate the sample for a period (e.g., 10 minutes) to enhance extraction.[3]

  • Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.

  • Evaporation and Reconstitution:

    • Transfer an aliquot of the supernatant to a new tube.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solution suitable for LC-MS/MS analysis (e.g., 95:5 v/v 0.1% formic acid in water:methanol).[3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Analyze the sample using a validated LC-MS/MS method.

Visualizations

Dicamba_Metabolic_Pathway Dicamba Dicamba (3,6-dichloro-2- methoxybenzoic acid) OH_Dicamba 5-OH Dicamba Dicamba->OH_Dicamba Hydroxylation DCSA DCSA (3,6-dichlorosalicylic acid) Dicamba->DCSA O-demethylation DCGA DCGA (3,6-dichlorogentisic acid) DCSA->DCGA Further Degradation

Caption: Metabolic pathway of Dicamba in plants and the environment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (Soil/Vegetation) Extraction 2. Extraction with Acidified Solvent Homogenization->Extraction Cleanup 3. Centrifugation & (Optional) SPE Cleanup Extraction->Cleanup Reconstitution 4. Evaporation & Reconstitution Cleanup->Reconstitution LCMS 5. LC-MS/MS Analysis (Negative ESI Mode) Reconstitution->LCMS Quantification 6. Data Processing & Quantification LCMS->Quantification

Caption: General workflow for the analysis of Dicamba degradation products.

References

Technical Support Center: Optimizing Incubation Times for Dicamba-6-amino-6-oxohexanoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in assays utilizing "Dicamba-6-amino-6-oxohexanoic acid" as a key reagent.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and in what type of assay is it typically used?

A1: "this compound" is a hapten derivative of the herbicide Dicamba. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This characteristic makes it ideal for use in immunoassays, particularly in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format for the detection of Dicamba in various samples. In this assay format, the hapten is typically coated onto the microplate wells.

Q2: What is the principle of a competitive ELISA for Dicamba detection?

A2: A competitive ELISA for Dicamba operates on the principle of competition between the Dicamba in the sample and a labeled Dicamba conjugate (or the Dicamba hapten coated on the plate) for a limited number of anti-Dicamba antibody binding sites. The signal generated is inversely proportional to the amount of Dicamba in the sample. A lower signal indicates a higher concentration of Dicamba in the sample.

Q3: Why is optimizing incubation time a critical step in developing a robust Dicamba competitive ELISA?

A3: Optimizing incubation times is crucial for achieving the desired assay sensitivity, specificity, and reproducibility.[1] Insufficient incubation can lead to a weak signal and reduced sensitivity, while excessive incubation might result in high background noise, diminishing the assay's dynamic range. Each incubation step—coating, blocking, antibody binding, and substrate development—needs to be carefully optimized to ensure reliable results.

Troubleshooting Guides

This section provides solutions to common issues encountered during the optimization of incubation times for your Dicamba competitive ELISA.

Issue 1: Weak or No Signal

A weak or absent signal suggests that one or more components of the assay are not performing optimally.

Potential Cause Troubleshooting Step
Insufficient Incubation Time Increase the incubation time for the primary antibody or the enzyme-conjugated secondary antibody. Consider an overnight incubation at 4°C for the primary antibody to enhance binding.
Reagents Not at Room Temperature Ensure all reagents are brought to room temperature (18-25°C) before use, as temperature can affect reaction kinetics.
Incorrect Reagent Concentration Titrate the concentrations of the coating antigen ("this compound"), primary antibody, and secondary antibody to find the optimal balance.
Expired or Improperly Stored Reagents Verify the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions.
Ineffective Plate Coating Increase the coating incubation time or consider an overnight incubation at 4°C to ensure efficient binding of the hapten to the plate.
Issue 2: High Background

High background noise can mask the specific signal, leading to inaccurate results and reduced sensitivity.

Potential Cause Troubleshooting Step
Excessive Incubation Time Reduce the incubation time for the primary antibody, secondary antibody, or the substrate.[2]
Insufficient Washing Increase the number of wash steps and the soaking time between washes to remove unbound reagents effectively.[3]
Inadequate Blocking Increase the blocking time or try a different blocking buffer to minimize non-specific binding.
High Concentration of Antibodies Decrease the concentration of the primary or secondary antibody.
Substrate Solution Exposed to Light Protect the substrate solution from light and prepare it fresh before use.
Issue 3: Poor Standard Curve

An unreliable standard curve will lead to inaccurate quantification of Dicamba in your samples.

Potential Cause Troubleshooting Step
Improper Incubation Times Ensure consistent incubation times for all standards and samples.[1]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting across the plate.
Standard Degradation Prepare fresh standards for each assay and avoid repeated freeze-thaw cycles.
Incorrect Curve Fitting Utilize a 4-parameter logistic (4PL) curve fit, which is typically recommended for competitive ELISAs.

Experimental Protocols

This section provides a detailed methodology for a competitive indirect ELISA to detect Dicamba, which can be adapted for use with "this compound" as the coating antigen.

Materials:

  • 96-well high-binding polystyrene microplate

  • "this compound" (coating antigen)

  • Anti-Dicamba primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Dicamba standard

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Coating:

    • Dilute "this compound" to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of washing buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate 3 times with washing buffer.

    • Add 50 µL of Dicamba standard or sample to the appropriate wells.

    • Immediately add 50 µL of diluted anti-Dicamba primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with washing buffer.

    • Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Development:

    • Wash the plate 5 times with washing buffer.

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

To aid in understanding the experimental process, the following diagrams illustrate the competitive ELISA workflow and the logical steps for troubleshooting.

competitive_elisa_workflow cluster_plate_prep Plate Preparation cluster_detection Detection Coating 1. Coating with Dicamba Hapten Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking AddSample 4. Add Sample/ Standard Blocking->AddSample AddAb 5. Add Primary Antibody Wash2 6. Washing AddAb->Wash2 AddSecAb 7. Add Secondary Antibody Wash3 8. Washing AddSub 9. Add Substrate Stop 10. Stop Reaction Read 11. Read Plate

Caption: Workflow for a competitive indirect ELISA.

troubleshooting_logic cluster_weak_signal Troubleshooting: Weak Signal cluster_high_bg Troubleshooting: High Background cluster_poor_curve Troubleshooting: Poor Curve Start Assay Problem Identified WeakSignal Weak/No Signal Start->WeakSignal HighBg High Background Start->HighBg PoorCurve Poor Standard Curve Start->PoorCurve IncTime1 Increase Incubation Time WeakSignal->IncTime1 ReagentConc1 Optimize Reagent Concentrations WeakSignal->ReagentConc1 CheckReagents1 Check Reagent Viability WeakSignal->CheckReagents1 DecTime Decrease Incubation Time HighBg->DecTime Washing Improve Washing HighBg->Washing Blocking2 Optimize Blocking HighBg->Blocking2 Pipetting Check Pipetting Technique PoorCurve->Pipetting Standards Prepare Fresh Standards PoorCurve->Standards CurveFit Verify Curve Fit (4PL) PoorCurve->CurveFit

Caption: Troubleshooting logic for common ELISA issues.

References

Validation & Comparative

"Dicamba-6-amino-6-oxohexanoic acid" vs. Dicamba biological activity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Dicamba and Dicamba-6-amino-6-oxohexanoic acid

In the world of agricultural science and environmental monitoring, the herbicide Dicamba is a well-known player. However, a lesser-known but crucial derivative, this compound, plays a vital role in its detection and study. This guide provides a detailed comparison of the distinct biological activities of these two molecules, offering insights for researchers, scientists, and drug development professionals. While both originate from the same core chemical structure, their functional roles are worlds apart. Dicamba is designed to interact with plant biology to control weeds, whereas its derivative is engineered to interact with immune systems for analytical purposes.

At a Glance: Key Differences

FeatureDicambaThis compound
Primary Biological Activity Herbicidal (Synthetic Auxin)Immunological (Hapten)
Primary Function Control of broadleaf weeds[1][2]Component in immunoassays for Dicamba detection[3][4][5][6]
Mechanism of Action Mimics the plant hormone auxin, leading to uncontrolled growth and plant death[1][2]Elicits an immune response when conjugated to a carrier protein, enabling antibody production for specific detection of Dicamba[7]
Typical Application Sprayed on agricultural fields, turf, and non-crop areas[1][2]Used in laboratory settings for the development and execution of immunoassays

Dicamba: The Herbicide

Dicamba is a selective, systemic herbicide widely used for the control of annual and perennial broadleaf weeds in various agricultural and non-agricultural settings.[1] Its herbicidal activity stems from its ability to act as a synthetic auxin.[1][2]

Mechanism of Action

Dicamba mimics the natural plant growth hormone auxin. At high concentrations, it induces rapid and uncontrolled cell division and elongation in susceptible plants. This abnormal growth disrupts the plant's vascular tissues, leading to symptoms like leaf cupping, stem twisting, and ultimately, plant death.

Dicamba_Mechanism Dicamba Dicamba PlantCell Plant Cell Dicamba->PlantCell Absorption AuxinReceptor Auxin Receptor PlantCell->AuxinReceptor Binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Activates UncontrolledGrowth Uncontrolled Growth GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Figure 1: Simplified signaling pathway of Dicamba's herbicidal action.
Experimental Protocol: Greenhouse Herbicidal Efficacy Assay

A common method to quantify the biological activity of a herbicide like Dicamba is through a greenhouse efficacy study.

Objective: To determine the dose-response of a target weed species to Dicamba.

Materials:

  • Dicamba standard of known concentration

  • Target weed species (e.g., Amaranthus retroflexus - redroot pigweed) grown in pots to the 3-4 leaf stage

  • Laboratory spray chamber calibrated to deliver a specific volume of liquid

  • Greenhouse with controlled temperature, light, and humidity

  • Data collection tools (e.g., rulers, imaging systems)

Procedure:

  • Plant Preparation: Grow a uniform population of the target weed species in pots under optimal greenhouse conditions.

  • Herbicide Dilution: Prepare a series of Dicamba dilutions to create a range of application rates (e.g., 0, 0.1, 1, 10, 100, 1000 g/ha).

  • Herbicide Application: Place the potted plants in a laboratory spray chamber and apply the different rates of Dicamba solution. Include a control group sprayed only with the carrier solution (e.g., water).

  • Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions for a specified period (e.g., 14-21 days).

  • Data Collection: At regular intervals and at the end of the study period, assess the plants for injury symptoms. This can be done through visual rating scales (0% = no effect, 100% = plant death) and by measuring quantitative parameters like plant height and fresh/dry weight.

  • Data Analysis: Analyze the data to determine the effective dose (ED) values, such as the ED50 (the dose required to cause a 50% reduction in growth).

This compound: The Hapten

In contrast to Dicamba's role in killing plants, this compound is synthesized for a completely different biological purpose: to be an essential component in the development of immunoassays for the detection of Dicamba.[8] It is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[7]

Function in Immunoassays

The primary function of this compound is to serve as an "immunizing hapten." By coupling it to a carrier protein (like bovine serum albumin, BSA), it becomes large enough to be recognized by the immune system of an animal (e.g., a rabbit or mouse), leading to the production of antibodies that can specifically bind to the Dicamba molecule. These antibodies are then the key reagents in a sensitive and specific immunoassay for detecting Dicamba residues in environmental samples like soil and water.

Hapten_Immunoassay cluster_synthesis Hapten-Carrier Conjugate Synthesis cluster_immunization Immunization & Antibody Production cluster_immunoassay Competitive Immunoassay DicambaHapten Dicamba-6-amino- 6-oxohexanoic acid (Hapten) Conjugate Hapten-Carrier Conjugate DicambaHapten->Conjugate CarrierProtein Carrier Protein (e.g., BSA) CarrierProtein->Conjugate Animal Animal (e.g., Rabbit) Conjugate->Animal Inject Antibodies Anti-Dicamba Antibodies Animal->Antibodies Produces Assay Antibodies + Sample + Enzyme-labeled Dicamba Antibodies->Assay Sample Environmental Sample (contains Dicamba) Sample->Assay Result Signal proportional to Dicamba concentration Assay->Result

Figure 2: Workflow for developing an immunoassay using a hapten.
Experimental Protocol: Development of a Competitive ELISA for Dicamba

This protocol outlines the general steps for developing a competitive enzyme-linked immunosorbent assay (ELISA), a common type of immunoassay.

Objective: To develop a sensitive and specific ELISA for the quantification of Dicamba in water samples.

Materials:

  • This compound conjugated to a carrier protein (e.g., BSA) for immunization.

  • Dicamba conjugated to a different carrier protein (e.g., ovalbumin, OVA) for coating the ELISA plate (coating antigen).

  • Anti-Dicamba antibodies (produced by immunizing an animal with the BSA conjugate).

  • ELISA plates (96-well microtiter plates).

  • Enzyme-labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP).

  • Substrate solution for the enzyme (e.g., TMB).

  • Wash and blocking buffers.

  • Dicamba standards for creating a calibration curve.

Procedure:

  • Antibody Production: Immunize an animal with the Dicamba-BSA conjugate to generate polyclonal or monoclonal antibodies against Dicamba.

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the Dicamba-OVA coating antigen.

  • Blocking: Block the uncoated sites in the wells to prevent non-specific binding.

  • Competitive Reaction: Add a mixture of the anti-Dicamba antibody and the sample (or Dicamba standard) to the wells. The free Dicamba in the sample will compete with the Dicamba-OVA on the plate for binding to the limited number of antibody binding sites.

  • Secondary Antibody Incubation: Add an enzyme-labeled secondary antibody that binds to the primary anti-Dicamba antibody.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Signal Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of Dicamba in the sample.

  • Data Analysis: Generate a standard curve using the known concentrations of the Dicamba standards and use it to determine the concentration of Dicamba in the unknown samples.

Conclusion

While sharing a common chemical backbone, Dicamba and this compound are designed for vastly different biological applications. Dicamba is a potent herbicide that disrupts plant growth, whereas its derivative is a crucial tool for immunological-based detection methods. Understanding these distinct roles is essential for researchers in fields ranging from agricultural biotechnology to environmental science. The herbicidal properties of Dicamba make it a valuable tool for weed management, while the immunological properties of its hapten derivative enable the development of sensitive assays to monitor its presence in the environment, ensuring its safe and responsible use.

References

Comparative analysis of "Dicamba-6-amino-6-oxohexanoic acid" with other herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Dicamba with Other Leading Herbicides

A Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the herbicide Dicamba against two other widely used herbicides: 2,4-D and glyphosate (B1671968). Initial searches for "Dicamba-6-amino-6-oxohexanoic acid" did not yield information indicating its use as a herbicide; the available data suggests it is a hapten used in immunological studies. Therefore, this analysis focuses on the well-established herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), a benzoic acid herbicide first registered in 1967.[1][2] This document is intended for researchers, scientists, and professionals in drug development to offer an objective comparison of these herbicides' performance, supported by experimental data and detailed methodologies.

Dicamba and 2,4-D belong to the synthetic auxin class of herbicides (HRAC/WSSA Group 4), which mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[3][4] In contrast, glyphosate (HRAC/WSSA Group 9) is a non-selective, systemic herbicide that inhibits the EPSP synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[5]

The increasing prevalence of herbicide-resistant weeds has necessitated a deeper understanding of the comparative efficacy and mechanisms of these foundational herbicides. This guide will delve into their modes of action, comparative efficacy against key weed species, and the experimental protocols used to generate such data.

Comparative Efficacy of Dicamba, 2,4-D, and Glyphosate

The following tables summarize the efficacy of Dicamba, 2,4-D, and glyphosate against several economically important and often herbicide-resistant weed species. The data is compiled from various field and greenhouse studies and is presented as the percentage of weed control. It is important to note that efficacy can vary based on environmental conditions, weed growth stage, and the specific formulations and adjuvants used.

Table 1: Efficacy Against Palmer Amaranth (B1665344) (Amaranthus palmeri)

HerbicideApplication Rate (g ae/ha)Weed Stage% Control (Days After Treatment)Reference
Dicamba5605-10 cm73% (28 DAT)[6]
2,4-D11215-10 cm52% (28 DAT)[6]
Dicamba500 (0.5 lb/A)5-10 cm46% (in resistant populations)[3]
2,4-D1065 (1.0 lb/A)5-10 cm40-50% (in resistant populations)[3]
Glyphosate + Dicamba-->99% (PRE followed by POST)[6]

Table 2: Efficacy Against Kochia (Bassia scoparia)

HerbicideApplication RateWeed Stage% Control (Days After Treatment)Reference
Dicamba--26-58% (on MHR populations)[7]
2,4-D--26-58% (on MHR populations)[7]
Glyphosate--74% of samples showed resistance[8]
Dicamba + 2,4-D + Dichlorprop-p--85-94% (on MHR populations)[7]

Table 3: Efficacy Against Waterhemp (Amaranthus tuberculatus)

HerbicideApplication RateWeed Stage% Survival (in surveyed populations)Reference
Dicamba1x field rate-5%[9][10]
2,4-D1x field rate-17%[9][10]
Glyphosate/Dicamba Mix860 + 560 g ae/ha7.5 cm62% control[11]
Glyphosate/Dicamba Mix860 + 560 g ae/ha15 cm40% control[11]

Modes of Action

The distinct mechanisms by which these herbicides control weeds are crucial for effective weed management and resistance mitigation strategies.

Dicamba and 2,4-D: Synthetic Auxins

Dicamba and 2,4-D are synthetic auxins that disrupt plant growth by mimicking the plant hormone indole-3-acetic acid (IAA).[4] They are absorbed through the leaves and roots and translocate to the meristematic tissues.[4] At high concentrations, these synthetic auxins cause rapid and uncontrolled cell division and elongation, leading to tissue damage, epinasty (twisting of stems and petioles), and ultimately, plant death.[4] While both are synthetic auxins, they belong to different chemical families (benzoic acids and phenoxycarboxylic acids, respectively) and can exhibit different efficacy on certain weed species.

Synthetic_Auxin_Pathway Herbicide Dicamba / 2,4-D (Synthetic Auxin) Absorption Absorption by Leaves and Roots Herbicide->Absorption Plant Susceptible Broadleaf Plant Plant->Herbicide Application Translocation Translocation to Meristems Absorption->Translocation Receptor Auxin Receptor Binding (e.g., TIR1/AFB) Translocation->Receptor Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Gene_Expression Uncontrolled Expression of Auxin-Responsive Genes Degradation->Gene_Expression Cell_Growth Rapid, Uncontrolled Cell Division & Elongation Gene_Expression->Cell_Growth Symptoms Epinasty, Tissue Damage, Disrupted Vascular Tissue Cell_Growth->Symptoms Death Plant Death Symptoms->Death

Caption: Signaling pathway for synthetic auxin herbicides like Dicamba and 2,4-D.

Glyphosate: EPSPS Inhibitor

Glyphosate's mode of action is fundamentally different. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[5] The depletion of these essential amino acids halts protein synthesis and other critical metabolic processes, leading to a slow, systemic death of the plant.[5] Because the shikimate pathway is not present in animals, glyphosate has a different toxicological profile.

Glyphosate_Pathway Glyphosate Glyphosate Absorption Foliar Absorption Glyphosate->Absorption EPSPS EPSP Synthase Enzyme Glyphosate->EPSPS Inhibition Plant Susceptible Plant (Broadleaf & Grass) Plant->Glyphosate Application Translocation Systemic Translocation Absorption->Translocation Shikimate Shikimate Pathway Translocation->Shikimate Shikimate->EPSPS Target Site Amino_Acids Aromatic Amino Acid Synthesis (Trp, Tyr, Phe) EPSPS->Amino_Acids Blocked Protein_Synthesis Protein Synthesis & Secondary Metabolism Amino_Acids->Protein_Synthesis Halted Death Plant Death Protein_Synthesis->Death Leads to

Caption: Simplified mode of action for the EPSPS inhibitor glyphosate.

Experimental Protocols

The data presented in this guide are derived from standardized efficacy trials. Below are detailed methodologies for typical greenhouse and field experiments designed to evaluate herbicide performance.

Greenhouse Herbicide Efficacy Bioassay

This protocol is designed for the controlled evaluation of herbicide efficacy on specific weed species.

  • Plant Propagation:

    • Weed seeds from a susceptible and, if applicable, a suspected resistant population are sown in 10-cm pots filled with a sterile potting mix.

    • Pots are placed in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a 16-hour photoperiod.

    • Plants are thinned to a uniform number (e.g., 3-5 plants) per pot after emergence.

  • Herbicide Application:

    • Herbicides are applied when plants reach a specific growth stage (e.g., 4-6 leaf stage or 5-10 cm in height).

    • Applications are made using a calibrated cabinet sprayer designed for laboratory use, delivering a precise volume (e.g., 200 L/ha) at a constant pressure.

    • A range of doses, including the recommended field rate (1x), as well as fractions (e.g., 0.25x, 0.5x) and multiples (e.g., 2x, 4x), are applied to generate a dose-response curve. An untreated control is always included.

  • Experimental Design and Data Collection:

    • The experiment is typically arranged in a completely randomized design with 4-6 replications per treatment.

    • Visual injury ratings are taken at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis:

    • Data are subjected to analysis of variance (ANOVA).

    • Dose-response curves are fitted using a non-linear regression model to calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth).

Greenhouse_Workflow Start Start: Seed Propagation Growth Growth to Target Stage (e.g., 4-6 leaf) Start->Growth Application Herbicide Application (Calibrated Sprayer) Growth->Application Incubation Post-Treatment Incubation (Controlled Environment) Application->Incubation Assessment Visual Assessment (7, 14, 21 DAT) Incubation->Assessment Harvest Biomass Harvest & Dry Weight Measurement Assessment->Harvest Analysis Data Analysis (ANOVA, Dose-Response) Harvest->Analysis End End: Report GR₅₀ Values Analysis->End

Caption: Standardized workflow for a greenhouse herbicide efficacy bioassay.

Field Herbicide Efficacy Trial

This protocol outlines the methodology for evaluating herbicide performance under real-world agricultural conditions.

  • Site Selection and Preparation:

    • A field with a known and uniform infestation of the target weed species is selected.

    • The site is prepared according to standard agricultural practices for the intended crop, but the crop may or may not be planted depending on the trial's objectives.

  • Experimental Design:

    • The trial is laid out in a randomized complete block design (RCBD) with 3-4 replications.

    • Individual plots are of a specified size (e.g., 3m x 10m) to accommodate commercial-scale application equipment and minimize drift between plots.

  • Herbicide Application:

    • Herbicides are applied using a tractor-mounted or backpack sprayer calibrated to deliver a specific volume and pressure.

    • Applications are timed to coincide with a specific weed growth stage and, if applicable, a crop growth stage.

    • Treatments include the test herbicides at proposed label rates, often in tank-mix combinations with other herbicides, and are compared against an untreated control and a commercial standard.

  • Data Collection:

    • Weed control is assessed visually by trained evaluators at multiple time points after application (e.g., 14, 28, and 56 DAT) using the 0-100% scale.

    • Weed density (plants per square meter) and biomass are often measured from quadrats placed randomly within each plot.

    • If a crop is present, crop injury (phytotoxicity) is also rated, and crop yield is typically measured at the end of the season.

  • Data Analysis:

    • Data are analyzed using ANOVA appropriate for an RCBD.

    • Treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of α = 0.05.

Conclusion

The choice between Dicamba, 2,4-D, and glyphosate depends on the target weed spectrum, the crop, and the prevalence of herbicide-resistant weed biotypes. Dicamba and 2,4-D are highly effective on a range of broadleaf weeds and are critical tools for managing glyphosate-resistant broadleaf populations.[4] However, the emergence of resistance to synthetic auxins in weeds like Palmer amaranth and kochia underscores the need for integrated weed management practices.[3][12] Glyphosate remains a valuable, broad-spectrum herbicide, but its utility is challenged by widespread resistance in numerous weed species.[4]

Understanding the distinct modes of action and comparative efficacy of these herbicides, as detailed in this guide, is essential for designing effective and sustainable weed control strategies. The provided experimental protocols offer a framework for the continued evaluation and development of new herbicidal compounds and formulations.

References

A Comparative Analysis of Dicamba Formulations for Enhanced Efficacy and Reduced Volatility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of traditional Dicamba formulations with next-generation derivatives, focusing on experimental data related to herbicidal efficacy and volatility. As the agricultural industry seeks more effective and environmentally safer herbicide solutions, understanding the performance of novel compounds is critical. This document summarizes key performance indicators, outlines detailed experimental methodologies, and visualizes the underlying biological and experimental processes.

While direct experimental data for the novel compound "Dicamba-6-amino-6-oxohexanoic acid" is not yet publicly available, its structural similarity to other modified Dicamba molecules, such as those forming herbicidal ionic liquids (HILs), suggests a potential for improved physicochemical properties. This guide, therefore, positions it as a prospective next-generation herbicide, drawing comparisons with established Dicamba formulations and clinically studied HILs.

Quantitative Data Summary

The following tables summarize the comparative performance of various Dicamba formulations based on available experimental data.

Table 1: Herbicidal Efficacy of Dicamba Formulations Against Common Weed Species

FormulationTarget WeedApplication Rate (g ae/ha)Control Efficacy (%)Reference
Dicamba (Generic)Kochia (dicamba-resistant)280-420 (PRE)75-97[1]
Dicamba (Generic)Kochia (dicamba-resistant)560 (POST)10[1]
Dicamba-based PRE mixturesCommon RagweedNot Specified≥94[1]
Non-dicamba PRE herbicidesCommon RagweedNot Specified83[1]
Dicamba-based PRE mixturesCommon LambsquartersNot Specified62[1]
Non-dicamba PRE herbicidesCommon LambsquartersNot Specified45[1]
Dicamba-based PRE mixturesWaterhempNot Specified72-97[1]
Non-dicamba PRE herbicidesWaterhempNot Specified59-74[1]
Herbicidal Ionic Liquids (HILs)General Broadleaf WeedsNot SpecifiedGreater than commercial analogues[2]

Table 2: Volatility of Different Dicamba Formulations

Dicamba FormulationVolatilization (% of applied)Key Influencing FactorsReference
Various Formulations (field average)0.023 - 0.302Peaks in the first 24 hours.[3][4][5][3][4][5]
Dimethylamine (DMA) saltSignificantly more volatile than DGA or BAPMA.[3]Volatility is reduced by increasing the pH of the spray solution.[3][3]
Diglycolamine (DGA) salt + VaporGrip (VR)22.6 ng/m³ (0.5-8 hours post-application)Tank mixing with glyphosate (B1671968) can increase volatility.[3][3]
N,N-Bis-(3-aminopropyl)methylamine (BAPMA)25.8 ng/m³ (0.5-8 hours post-application)Similar dissipation rate to DGA + VR.[6][6]
Herbicidal Ionic Liquids (HILs)Multiple times lower than free acid of Dicamba.[2]Cation choice (e.g., quaternary ammonium) is critical.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are representative protocols for key experiments.

Protocol 1: Evaluation of Herbicidal Efficacy in Greenhouse and Field Studies

This protocol outlines a standard procedure for assessing the herbicidal activity of different Dicamba formulations.

1. Plant Material and Growth Conditions:

  • Select target weed species (e.g., Amaranthus palmeri, Chenopodium album) and a tolerant crop (e.g., Dicamba-resistant soybean).
  • Grow plants from seed in pots containing a standardized soil mix in a greenhouse or designated field plots.
  • Maintain controlled environmental conditions (temperature, humidity, light cycle) for greenhouse studies. For field studies, record environmental conditions.

2. Herbicide Application:

  • Prepare spray solutions of the different Dicamba formulations (e.g., DMA salt, DGA salt, HILs, and hypothetically, this compound) at various application rates.
  • Apply the herbicides at a specified growth stage of the weeds using a calibrated sprayer to ensure uniform coverage.
  • Include a non-treated control group for comparison.

3. Data Collection and Analysis:

  • Visually assess weed control at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).
  • Measure plant height and biomass (above-ground fresh or dry weight) to quantify the herbicidal effect.
  • Statistically analyze the data to determine significant differences between treatments.

Protocol 2: Quantification of Dicamba Volatility

This protocol describes a method for measuring the volatilization of different Dicamba formulations under field conditions.

1. Field Setup and Herbicide Application:

  • Establish treated plots in a field with a susceptible indicator plant species (e.g., non-Dicamba tolerant soybean, tomato) placed at various distances from the treated area.
  • Apply the different Dicamba formulations to the designated plots at a specified rate.

2. Air Sampling:

  • Use air samplers to collect air samples at different heights and locations within and around the treated plots at various time intervals after application.
  • The sampling duration should capture the peak volatilization period (typically within the first 24-72 hours).

3. Analytical Quantification:

  • Extract Dicamba from the air samples using an appropriate solvent.
  • Quantify the concentration of Dicamba in the extracts using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • Calculate the flux of Dicamba from the treated surface to the atmosphere.
  • Determine the total amount of volatilized Dicamba as a percentage of the applied amount.
  • Correlate volatility with environmental factors such as temperature, humidity, and wind speed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and experimental design.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic Auxin (Dicamba) Synthetic Auxin (Dicamba) TIR1/AFB TIR1/AFB Synthetic Auxin (Dicamba)->TIR1/AFB Binds to SCF Complex SCF Complex TIR1/AFB->SCF Complex Activates Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor Ubiquitination ARF ARF SCF Complex->ARF Degradation of Repressor leads to Activation of Ubiquitin Ubiquitin Ubiquitin->SCF Complex Aux/IAA Repressor->ARF Represses (in absence of auxin) Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to

Caption: Synthetic auxin (Dicamba) signaling pathway in a plant cell.

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_data_collection Data Collection cluster_analysis Analysis Plant Cultivation Plant Cultivation Spray Application Spray Application Plant Cultivation->Spray Application Herbicide Formulation Herbicide Formulation Herbicide Formulation->Spray Application Visual Assessment Visual Assessment Spray Application->Visual Assessment Biomass Measurement Biomass Measurement Spray Application->Biomass Measurement Air Sampling Air Sampling Spray Application->Air Sampling Efficacy Analysis Efficacy Analysis Visual Assessment->Efficacy Analysis Biomass Measurement->Efficacy Analysis Volatility Analysis Volatility Analysis Air Sampling->Volatility Analysis

Caption: General workflow for herbicide efficacy and volatility testing.

References

A Comparative Analysis of Immunoassay Cross-Reactivity for Dicamba and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of cross-reactivity in various immunoassays developed for the detection of the herbicide dicamba (B1670444). The data presented here is intended for researchers, scientists, and drug development professionals working on immunoassays and small molecule detection. The focus is on the specificity of different antibody formats, including polyclonal, monoclonal, and nanobodies, against dicamba and its structural analogs.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is a critical performance metric in immunoassay development, indicating the extent to which it binds to molecules other than the target analyte. In the context of dicamba detection, it is crucial to assess the binding of anti-dicamba antibodies to structurally similar compounds to avoid false-positive results. The following table summarizes the cross-reactivity data from different studies. The cross-reactivity is typically calculated as:

(IC50 of Dicamba / IC50 of Analog) x 100%

Antibody TypeAnalogCross-Reactivity (%)Reference
Polyclonal Antibody 2,3,6-Trichlorobenzoic acid33[1]
2,4-Dichlorophenoxyacetic acid<0.1
2,4,5-Trichlorophenoxyacetic acid<0.1
Bentazon<0.1
Glyphosate<0.1
Monoclonal Antibody Dicamba Methyl Ester1.2
5-Hydroxy Dicamba0.8
3,6-Dichlorosalicylic acid<0.1[2]
2,5-Dichlorobenzoic acid<0.1[2]
2,3-Dichlorobenzoic acid<0.1[2]
Nanobody (Nb-242) 2,3,6-Trichlorobenzoic acid19.23[1]
2,4-Dichlorophenoxyacetic acidNot Detected[1][3]
2,4,5-Trichlorophenoxyacetic acidNot Detected[1][3]
BentazonNot Detected[1][3]
GlyphosateNot Detected[1][3]

Note: The compound "Dicamba-6-amino-6-oxohexanoic acid" is a hapten designed for the generation of antibodies against dicamba. The cross-reactivity studies are therefore performed using the resultant antibodies against dicamba and its analogs, not against the hapten itself.

Experimental Protocols

The data presented above was generated using competitive enzyme-linked immunosorbent assays (ELISAs). The general principle of these assays involves the competition between the target analyte (dicamba) and a labeled antigen for a limited number of antibody binding sites.

Indirect Competitive ELISA (ic-ELISA) Protocol for Dicamba Detection

  • Coating: Microtiter plates are coated with a coating antigen (e.g., a dicamba-protein conjugate).

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).

  • Competition: A mixture of the sample (containing the analyte, dicamba) and a specific antibody (polyclonal, monoclonal, or nanobody) is added to the wells. The free dicamba in the sample competes with the coated antigen for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of dicamba in the sample.

Specificity (Cross-Reactivity) Determination

To determine the cross-reactivity, the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are determined for dicamba and its structural analogs. The cross-reactivity is then calculated using the formula mentioned above.[1]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection coating Coating with Dicamba-Protein Conjugate blocking Blocking with BSA coating->blocking competition Addition of Sample (Dicamba) & Antibody blocking->competition washing1 Washing competition->washing1 secondary_ab Addition of Enzyme-Labeled Secondary Antibody washing1->secondary_ab washing2 Washing secondary_ab->washing2 substrate Addition of Substrate washing2->substrate measurement Absorbance Measurement substrate->measurement

Caption: Workflow of an indirect competitive ELISA for dicamba detection.

cross_reactivity cluster_antibody Antibody Binding Site cluster_analytes Analytes antibody Anti-Dicamba Antibody dicamba Dicamba (Target Analyte) dicamba->antibody High Affinity (Specific Binding) analog Structural Analog (e.g., 2,3,6-TBA) analog->antibody Lower Affinity (Cross-Reactivity) non_analog Unrelated Compound (e.g., Glyphosate)

Caption: Illustration of antibody cross-reactivity with a target analyte and its analog.

References

Efficacy of "Dicamba-6-amino-6-oxohexanoic acid" compared to commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

While "Dicamba-6-amino-6-oxohexanoic acid" is not a commercial herbicide, it serves as a critical component—a hapten—in the development of sensitive analytical tools for detecting the widely used herbicide, Dicamba. This guide provides a comparative analysis of the efficacy of various immunoassay platforms, which utilize such haptens, against standard analytical methods for the detection of Dicamba in environmental samples.

The core application of "this compound" is in the generation of antibodies that can specifically recognize and bind to Dicamba. This is achieved by conjugating the hapten to a larger carrier protein, which then elicits an immune response. The resulting antibodies are the key reagents in immunoassays designed for rapid, sensitive, and cost-effective detection of Dicamba residues. The performance of these immunoassays is often benchmarked against traditional chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are considered the gold standards for analytical testing.

Performance of Dicamba Immunoassays

The efficacy of an immunoassay is primarily determined by its sensitivity (how little of the substance it can detect) and specificity (how well it distinguishes the target substance from others). Key performance indicators include the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) and the Limit of Detection (LOD). The following table summarizes the performance of different immunoassay methods for Dicamba detection as reported in recent studies.

Assay TypeIC50Limit of Detection (LOD)Sample MatrixReference Method Correlation
Competitive Indirect ELISA (CI-ELISA)195 µg/L2.3 µg/LWaterGC-MS (r² = 0.9991)
Chemiluminescent ELISA (CLEIA)0.874 ng/mLNot SpecifiedSoil, SoybeanLC-MS
Lateral Flow Immunochromatographic StripNot Applicable0.1 mg/LWaterNot Specified
Nanobody-based Indirect Competitive Assay0.93 µg/mL0.11 µg/mLNot SpecifiedHPLC

Experimental Protocols

The development and validation of these immunoassays involve several key steps, from hapten synthesis to assay optimization and validation against standard methods.

General Protocol for Competitive Indirect ELISA (CI-ELISA)
  • Hapten Synthesis and Conjugation: A derivative of Dicamba, such as "this compound," is synthesized to introduce a linker arm. This hapten is then covalently linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen for antibody production and to a different protein (e.g., Ovalbumin, OVA) for use as a coating antigen.

  • Antibody Production: The immunogen is injected into an animal (typically rabbits or mice) to elicit an immune response and generate polyclonal or monoclonal antibodies against Dicamba.

  • Assay Procedure:

    • A microtiter plate is coated with the Dicamba-OVA conjugate.

    • Samples containing unknown amounts of Dicamba and a fixed concentration of the anti-Dicamba antibody are added to the wells.

    • Free Dicamba in the sample competes with the coated Dicamba-OVA for binding to the antibody.

    • After an incubation period, the plate is washed to remove unbound reagents.

    • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody is added.

    • After another washing step, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change).

    • The intensity of the signal is inversely proportional to the concentration of Dicamba in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of Dicamba, and the concentration in the unknown samples is determined by interpolation from this curve.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the general workflow of a competitive immunoassay and the synthesis of a hapten conjugate.

Competitive_Immunoassay_Workflow cluster_preparation Assay Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Coating Microplate wells coated with Dicamba-OVA conjugate Incubation Incubation: Competition for antibody binding Coating->Incubation Sample Sample with free Dicamba Sample->Incubation Antibody Anti-Dicamba Antibody Antibody->Incubation Washing1 Wash to remove unbound antibody Incubation->Washing1 Secondary_Ab Add Enzyme-labeled Secondary Antibody Washing1->Secondary_Ab Washing2 Wash to remove unbound secondary antibody Secondary_Ab->Washing2 Substrate Add Substrate Washing2->Substrate Signal Measure Signal (Colorimetric, Chemiluminescent) Substrate->Signal Standard_Curve Generate Standard Curve Signal->Standard_Curve Quantification Quantify Dicamba in Sample Standard_Curve->Quantification

Competitive Immunoassay Workflow for Dicamba Detection.

Hapten_Conjugation Dicamba_Derivative This compound (Hapten) Conjugation Chemical Conjugation (e.g., via carbodiimide (B86325) reaction) Dicamba_Derivative->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, OVA) Carrier_Protein->Conjugation Immunogen Dicamba-Protein Conjugate (Immunogen or Coating Antigen) Conjugation->Immunogen

General Scheme for Hapten-Carrier Protein Conjugation.

Comparative Guide to Structural Analogues of Dicamba: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogues of Dicamba, a widely used synthetic auxin herbicide. The focus is on the herbicidal activity of these analogues, with supporting experimental data and detailed methodologies. The information is intended to aid researchers and professionals in the development of new and improved herbicidal formulations.

Introduction to Dicamba and its Mechanism of Action

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[1] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] At high concentrations, Dicamba disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the susceptible plant.[1] The molecular mechanism of auxin action, and by extension Dicamba, involves the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.

Comparison of Herbicidal Activity

Recent research has focused on the development of Dicamba-based herbicidal ionic liquids (HILs) to improve efficacy and reduce volatility. These analogues are formed by pairing the Dicamba anion with various organic cations. The following table summarizes the herbicidal activity of selected Dicamba HILs compared to the commercial standard, Dicamba acid, on white mustard (Sinapis alba), a common broadleaf weed.

CompoundCation StructureApplication Rate (g a.i./ha)Efficacy (% Weed Control)
Dicamba Acid (Commercial Standard) -12078.3
[DDA][Dicamba] Didecyldimethylammonium12095.0
[TDTMA][Dicamba] Trioctyltetradecylmethylammonium12091.7
[THTMA][Dicamba] Trihexyltetradecylmethylammonium12088.3
[TEA][Dicamba] Tetraethylammonium12081.7

Data sourced from greenhouse bioassays. Efficacy was visually assessed as a percentage of weed control compared to an untreated control.

The data indicates that the formulation of Dicamba as an ionic liquid with specific quaternary ammonium (B1175870) cations, such as didecyldimethylammonium ([DDA]), can significantly enhance its herbicidal efficacy compared to the conventional acid form.

Experimental Protocols

The following is a detailed methodology for a greenhouse pot experiment to evaluate the herbicidal efficacy of Dicamba and its analogues.

1. Plant Material and Growth Conditions:

  • Test Species: White mustard (Sinapis alba) is used as a representative susceptible broadleaf weed.

  • Potting Medium: A standard greenhouse potting mix (e.g., peat, perlite, and vermiculite (B1170534) blend) is used.

  • Growth Conditions: Plants are grown in a controlled greenhouse environment with a temperature of 25±2°C, a 16-hour photoperiod, and adequate irrigation.

  • Planting: Seeds are sown at a uniform depth in pots (e.g., 10 cm diameter), and seedlings are thinned to a consistent number per pot (e.g., 5 plants) before treatment.

2. Herbicide Preparation and Application:

  • Stock Solutions: Stock solutions of the test compounds (Dicamba acid and its analogues) are prepared in a suitable solvent (e.g., acetone) with the addition of a surfactant to ensure proper dissolution and leaf surface adhesion.

  • Application Solutions: A series of dilutions are prepared from the stock solutions to achieve the desired application rates (e.g., 120 g active ingredient per hectare). A control group is treated with the solvent and surfactant solution only.

  • Application: The herbicide solutions are applied as a fine spray to the foliage of the plants at the 2-3 true leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • Efficacy Assessment: The herbicidal effect is evaluated at set time points after treatment (e.g., 7, 14, and 21 days). The primary metric is the visual assessment of weed control, expressed as a percentage of biomass reduction and phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) compared to the untreated control plants.

  • Dry Weight Measurement: At the final assessment point, the above-ground biomass of the plants in each pot is harvested, dried in an oven at 70°C for 72 hours, and the dry weight is recorded.

  • Statistical Analysis: The data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences in herbicidal activity between the different compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the auxin signaling pathway, which is the target of Dicamba, and a typical experimental workflow for evaluating herbicidal activity.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Auxin / Dicamba TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Tags for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression Uncontrolled_Growth Uncontrolled Growth Gene_Expression->Uncontrolled_Growth

Caption: Simplified diagram of the auxin signaling pathway targeted by Dicamba.

Herbicidal_Activity_Workflow cluster_workflow Experimental Workflow A Plant Cultivation (e.g., Sinapis alba) C Foliar Application A->C B Herbicide Preparation (Dicamba Analogues) B->C D Incubation (Controlled Environment) C->D E Data Collection (Visual Assessment, Dry Weight) D->E F Statistical Analysis E->F G Efficacy Comparison F->G

References

Independent Verification and Comparative Analysis of "Dicamba-6-amino-6-oxohexanoic acid" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the synthesis of "Dicamba-6-amino-6-oxohexanoic acid," a hapten reportedly used in immunological applications. Due to the limited publicly available, detailed synthesis protocols for this specific molecule, this document outlines a plausible and established synthetic route based on fundamental principles of organic chemistry. Furthermore, a comparative analysis with alternative hapten synthesis and conjugation strategies is presented, supported by generalized experimental data from analogous systems.

Proposed Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of Dicamba and the amino group of 6-amino-6-oxohexanoic acid. A common and effective method for this transformation is through the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the reaction under mild conditions.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Reaction Amide Bond Formation Dicamba->Reaction Amine 6-amino-6-oxohexanoic acid Amine->Reaction CouplingAgent EDC or DCC (Coupling Agent) CouplingAgent->Reaction + Base DMAP or HOBt (Optional Catalyst) Base->Reaction + Solvent Anhydrous DMF or DCM Solvent->Reaction in Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling using EDC
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve Dicamba (1 equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of Dicamba.

  • Coupling: Add 6-amino-6-oxohexanoic acid (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Comparison with Alternative Hapten Synthesis and Conjugation Strategies

The synthesis of this compound represents a specific strategy for creating an immunogenic hapten. However, alternative methods exist for both hapten design and conjugation to a carrier protein, which is a necessary step for eliciting an immune response.

Alternative Strategies
  • Active Ester Method: This is a two-step process where the hapten's carboxylic acid is first converted to a more stable and reactive N-hydroxysuccinimide (NHS) ester. This activated ester can then be isolated and subsequently reacted with the amine groups of a carrier protein (e.g., Bovine Serum Albumin, BSA) in a separate step.

  • Glutaraldehyde (B144438) Crosslinking: This method involves using glutaraldehyde to link the amino groups of a hapten (if present) to the amino groups of a carrier protein. This is a less specific method but can be effective for haptens lacking a carboxylic acid group.

  • Maleimide Chemistry: For haptens containing a thiol group, maleimide-activated carrier proteins can be used to form a stable thioether linkage.

Comparative Data

The following table summarizes a comparison of these methods based on typical performance metrics. The data presented is generalized from literature on hapten conjugation and may vary depending on the specific hapten and carrier protein used.

MethodTypical Yield (%)Reaction SpecificityStability of Linkage
Carbodiimide Coupling (e.g., EDC) 50-80High (Amide bond)Very High
Active Ester Method (NHS) 60-90High (Amide bond)Very High
Glutaraldehyde Crosslinking 30-60LowModerate
Maleimide Chemistry 70-95High (Thioether bond)Very High
Experimental Workflow Comparison

The following diagram illustrates the general experimental workflows for the carbodiimide coupling and the active ester methods for conjugating a hapten to a carrier protein.

G cluster_carbodiimide Carbodiimide Coupling Workflow cluster_active_ester Active Ester Workflow A1 Mix Hapten, Carrier Protein, and EDC in Buffer A2 React for 2-4 hours at Room Temperature A1->A2 A3 Purify Conjugate (Dialysis or Gel Filtration) A2->A3 B1 Activate Hapten with EDC/NHS B2 Isolate Activated Hapten (NHS-ester) B1->B2 B3 React NHS-ester with Carrier Protein B2->B3 B4 Purify Conjugate (Dialysis or Gel Filtration) B3->B4

Caption: Comparison of hapten conjugation workflows.

Conclusion

The synthesis of "this compound" is chemically feasible through standard amide bond formation techniques, with carbodiimide-mediated coupling being a robust and well-documented method. When considering its application as a hapten for immunization, the choice of synthesis and subsequent conjugation strategy should be carefully evaluated. The active ester method, while involving an additional step, often provides higher yields and allows for better control over the conjugation reaction compared to the one-pot carbodiimide approach. The selection of the optimal method will depend on the specific research goals, available resources, and the chemical nature of the hapten and carrier protein. Independent verification of the final product's structure and purity through analytical techniques such as NMR and mass spectrometry is crucial for the success of any downstream immunological application.

A Comparative Guide to Analytical Detection Methods for Dicamba and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Data Summary: Performance of Analytical Methods for Dicamba (B1670444)

The following table summarizes quantitative data from various studies on the analysis of Dicamba, offering a baseline for expected performance when adapting these methods for "Dicamba-6-amino-6-oxohexanoic acid".

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSWater0.1 ng/mL0.1 ng/mL106-128[1]
LC-MS/MSAir1 ng/mL5 ng/mL88-124[1]
LC-MS/MSSoil & Soy Foliage<1 ng/mL (for most analytes)0.1 - 140 ng/gNot Specified[2][3][4]
LC-MS/MSAir Sample TubeNot Specified1.0 ng/sample70-120[5]
LC-MS/MSFilter PaperNot Specified20 ng/sample70-120[5]
GC-MSRiver Water<0.05 µg/LNot SpecifiedNot Specified[6]
HPLC-PDATobacco0.2-0.4 ppmNot Specified75-110[7]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of Dicamba and its metabolites, and it is the recommended approach for "this compound" as it typically does not require derivatization[2].

Sample Preparation (General Procedure for Soil/Vegetation):

  • Weigh 5 g of the homogenized sample.

  • Add an appropriate internal standard (e.g., d3-Dicamba).

  • Extract the sample with acetonitrile (B52724) containing 1% formic acid.

  • Shake the mixture for 15 minutes, followed by centrifugation at 4000 rpm.

  • Dilute the supernatant with an aqueous mobile phase before injection into the LC-MS/MS system[3].

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a Phenomenex Kinetex F5, is often suitable for separating these polar compounds[2].

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used[2].

  • Injection Volume: 50 µL[5].

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for the ionization of acidic compounds like Dicamba and its derivatives[2].

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for each analyte to ensure specificity[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a traditional method for Dicamba analysis but requires a derivatization step to increase the volatility of the acidic analyte[3]. This method can be more time-consuming and complex compared to LC-MS/MS[2].

Sample Preparation and Derivatization (e.g., EPA Method 8151):

  • Sample extraction is typically performed using an organic solvent.

  • The acidic herbicides are then converted to their methyl or pentafluorobenzyl esters. This is a critical step to make the analytes suitable for GC analysis[3].

  • This derivatization process can sometimes lead to incomplete reactions or the introduction of impurities, which may affect the accuracy of the results.

Chromatographic and Mass Spectrometry Conditions:

  • GC Column: A capillary column suitable for pesticide analysis is used.

  • MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantitative analysis[6].

Methodology Visualization

The following diagram illustrates a typical workflow for the analysis of a Dicamba-related compound using LC-MS/MS.

experimental_workflow General Workflow for LC-MS/MS Analysis of Dicamba Derivatives cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Vegetation) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile + Formic Acid) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution of Supernatant Centrifuge->Dilute LC Liquid Chromatography (Separation) Dilute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS ESI (-) Process Data Acquisition & Processing MS->Process Quantify Quantification (Calibration Curve) Process->Quantify Report Final Report Quantify->Report

Caption: Workflow for LC-MS/MS analysis of Dicamba derivatives.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical challenges posed by Dicamba and its derivatives and the methodological solutions provided by modern analytical techniques.

logical_relationship Analytical Challenges and Solutions for Dicamba Derivatives cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions Polarity High Polarity LCMS LC-MS/MS Polarity->LCMS Directly amenable GCMS GC-MS with Derivatization Polarity->GCMS Requires derivatization LowConc Low Concentration in Samples LowConc->LCMS High sensitivity Matrix Complex Sample Matrices SPE Solid Phase Extraction (SPE) for sample cleanup Matrix->SPE Reduces interference SPE->LCMS SPE->GCMS

References

Correlation of in silico vs. in vitro results for "Dicamba-6-amino-6-oxohexanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Correlation of In Silico vs. In Vitro Results for Dicamba (B1670444)

Disclaimer: Publicly available in silico and in vitro data for the specific compound "Dicamba-6-amino-6-oxohexanoic acid" are limited. This guide provides a comparative analysis for the well-researched parent compound, Dicamba , to illustrate the correlation between computational and experimental findings for a related molecule.

This guide is intended for researchers, scientists, and drug development professionals interested in the toxicological profile of the herbicide Dicamba. It aims to provide an objective comparison of its performance in computational models versus laboratory experiments, supported by experimental data and detailed methodologies.

Data Presentation

The following table summarizes the quantitative data from in vitro studies on the genotoxicity and cytotoxicity of Dicamba in mammalian cells. Due to the lack of specific public in silico predictive studies on Dicamba's toxicity, a direct quantitative comparison is not currently feasible. The in silico section will discuss the potential application of computational models for predicting the effects observed in the in vitro assays.

Table 1: Summary of In Vitro Genotoxicity and Cytotoxicity Data for Dicamba

Assay Type Cell Line Concentration Range (µg/mL) Key Findings Reference
Sister Chromatid Exchange (SCE)Human Lymphocytes10.0 - 500.0Significant increase in SCE frequency at 200.0 µg/mL.[1][2]
Sister Chromatid Exchange (SCE)Human Peripheral Blood Lymphocytes (HPBL)Not SpecifiedSlight increase in SCE frequency.[3][4]
Cell Cycle ProgressionHuman Lymphocytes10.0 - 500.0Significant delay in cell cycle progression at 100.0 and 200.0 µg/mL.[1][2][5]
Mitotic IndexHuman Lymphocytes10.0 - 500.0Progressive dose-related inhibition of mitotic activity, significant at >100.0 µg/mL.[1][2]
Cell Viability / CytotoxicityHuman Lymphocytes10.0 - 500.0Cytotoxicity observed at 500.0 µg/mL.[1][2][5]
Oxidative StressMouse Embryonic Stem CellsNot SpecifiedMild oxidative stress response induced.[6]
Unfolded Protein ResponseMouse Embryonic Stem CellsNot SpecifiedNo significant induction.[6]
DNA DamageMouse Embryonic Stem CellsNot SpecifiedNo significant induction.[6]

In Silico Analysis: A Predictive Overview

While specific in silico studies predicting the genotoxicity of Dicamba are not widely published, computational toxicology offers several methods to forecast the potential adverse effects of chemicals.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with its biological activity. For Dicamba, a QSAR model could be developed or utilized to predict its genotoxic potential based on structural fragments known to be associated with DNA damage or chromosomal aberrations. The performance of such models depends on the quality and diversity of the training data.

  • Molecular Docking: This technique could be employed to predict the binding affinity of Dicamba to key biological macromolecules, such as DNA or proteins involved in DNA repair and cell cycle regulation. A high binding affinity to such targets could suggest a potential mechanism for genotoxicity.

  • Structural Alerts: Analysis of Dicamba's chemical structure for known toxicophores (chemical substructures associated with toxicity) could provide an initial indication of its potential to cause DNA damage or other adverse effects.

The results from the in vitro studies, which demonstrate Dicamba's ability to induce sister chromatid exchanges and disrupt the cell cycle, provide valuable experimental data that could be used to develop and validate in silico models for predicting the toxicity of Dicamba and its derivatives.

Experimental Protocols

Sister Chromatid Exchange (SCE) Assay

This assay is a sensitive method for detecting the reciprocal exchange of DNA between sister chromatids and is indicative of DNA damage.

Methodology:

  • Cell Culture and Treatment: Human lymphocytes are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. The cells are treated with various concentrations of Dicamba (e.g., 10.0 - 500.0 µg/mL) after stimulation with a mitogen like phytohemagglutinin (PHA).[1]

  • Metaphase Arrest: After a suitable incubation period (e.g., 72 hours), a spindle inhibitor such as colcemid is added to the culture to arrest cells in metaphase.[7]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides to prepare metaphase spreads.

  • Differential Staining: The slides are stained using a technique that allows for the differential visualization of the sister chromatids based on the incorporation of BrdU. A common method involves staining with Hoechst 33258 followed by Giemsa.[8]

  • Scoring: Metaphase spreads are observed under a microscope, and the number of SCEs per chromosome is counted. A statistically significant increase in the frequency of SCEs in treated cells compared to control cells indicates a genotoxic effect.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding and Treatment: Cells (e.g., human lymphocytes) are seeded in a 96-well plate and treated with different concentrations of Dicamba.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

  • Addition of MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Mandatory Visualization

Signaling Pathway of Dicamba as a Synthetic Auxin

Dicamba acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, this leads to uncontrolled cell growth and ultimately, plant death.

Dicamba_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dicamba Dicamba TIR1_AFB TIR1/AFB Receptor Complex Dicamba->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding of Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ub->Aux_IAA Ubiquitination Uncontrolled_Growth Uncontrolled Cell Growth & Elongation Gene_Expression->Uncontrolled_Growth Leads to

Caption: Dicamba's mechanism of action as a synthetic auxin.

Experimental Workflow for In Vitro Genotoxicity Testing

The following workflow outlines the key steps in assessing the genotoxicity of a compound like Dicamba using the Sister Chromatid Exchange assay.

Genotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., Human Lymphocytes) start->cell_culture treatment 2. Treatment with Dicamba & BrdU Incorporation cell_culture->treatment metaphase_arrest 3. Metaphase Arrest (e.g., with Colcemid) treatment->metaphase_arrest harvesting 4. Cell Harvesting & Slide Preparation metaphase_arrest->harvesting staining 5. Differential Staining (e.g., Hoechst + Giemsa) harvesting->staining analysis 6. Microscopic Analysis (SCE Scoring) staining->analysis end End analysis->end

Caption: Workflow for Sister Chromatid Exchange (SCE) Assay.

References

Safety Operating Guide

Proper Disposal of Dicamba-6-amino-6-oxohexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or official disposal protocol for Dicamba-6-amino-6-oxohexanoic acid was found in publicly available resources. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, particularly halogenated aromatic compounds and benzoic acid derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This compound is identified as a hapten for immunological applications, suggesting its use in a laboratory setting in small quantities. Due to its chemical structure, which includes a chlorinated benzoic acid derivative, it should be treated as hazardous chemical waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar chemical structures, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

Ensure all handling of the compound for disposal occurs in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. All waste must be handled in accordance with institutional policies and government regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a designated, chemically resistant, and sealable hazardous waste container.

    • Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic solvent waste.[1]

    • Crucially, do not pour any solution containing this compound down the drain. [1]

  • Contaminated Sharps:

    • Any needles, scalpels, or other sharp instruments contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[1]

Step 2: Waste Container Labeling

Proper labeling is essential for safety and regulatory compliance. All waste containers must be clearly and securely labeled with the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • An accurate list of all contents, including any solvents and their approximate percentages.

  • The relevant hazard pictograms (e.g., irritant, health hazard).

  • The date when the waste was first added to the container.

Step 3: Temporary Storage

  • Store the sealed and labeled waste containers in a designated satellite accumulation area.

  • This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed professional waste disposal service.[1]

  • Never attempt to dispose of this chemical waste through standard municipal waste services.

Chemical and Physical Properties

The following table summarizes available quantitative data for compounds related to the topic. Note the lack of specific disposal-related quantitative limits for this compound itself.

PropertyValueCompound
Molecular FormulaC₆H₁₁NO₃6-Amino-6-oxohexanoic acid
Molecular Weight145.156 g/mol 6-Amino-6-oxohexanoic acid
Melting Point159 - 160°C6-Amino-6-oxohexanoic acid
Boiling Point412.4 ± 28.0 °C at 760 mmHg6-Amino-6-oxohexanoic acid
Density1.2 ± 0.1 g/cm³6-Amino-6-oxohexanoic acid
Molecular FormulaC₈H₆Cl₂O₃Dicamba
Molar Mass221.03 g·mol⁻¹Dicamba
Melting Point114 to 116 °CDicamba

Data sourced from chemical suppliers and public databases.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal process should follow the procedural guidance outlined above. For the destruction of halogenated aromatic compounds, advanced methods like treatment with Fenton's reagent may be employed by specialized waste disposal facilities, but these are not suitable for in-laboratory execution without specific training and equipment.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

G start Start: Chemical Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste Type ppe->classify solid Solid Waste (Powder, Contaminated Items) classify->solid Solid liquid Liquid Waste (Solutions) classify->liquid Liquid sharps Contaminated Sharps classify->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Halogenated Solvent Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Waste Container sharps->collect_sharps storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs Contact EHS for Pickup by Licensed Disposal Service storage->ehs end End: Proper Disposal ehs->end

References

Personal protective equipment for handling Dicamba-6-amino-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate, essential safety and logistical information for handling Dicamba-6-amino-6-oxohexanoic acid, a compound that shares hazards with its primary component, Dicamba. Adherence to these protocols is critical for minimizing exposure and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for Dicamba.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNeoprene, nitrile, or polyvinyl chloride (PVC) gloves are preferred. Ensure gloves are unlined and elbow-length. Always wash the outside of gloves before removal.[1]
Body Long-sleeved shirt and long pants, or coverallsAs a minimum, a long-sleeved shirt and long pants should be worn. For enhanced protection, wear coveralls over work clothes. Contaminated clothing should be washed separately.[1]
Eyes & Face Safety glasses with side shields, chemical splash goggles, or a face shieldGoggles should have indirect vents. A face shield can be worn over goggles for additional protection against splashes.[1]
Feet Closed-toed shoes and socksWaterproof and unlined tall boots offer additional protection.[1]
Respiratory NIOSH/MSHA approved respiratorRequired if working in a poorly ventilated area or if vapors or mists are generated. The specific cartridge type will be detailed on the product's Safety Data Sheet (SDS).[1]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.

1. Pre-Handling Preparation:

  • Consult SDS: Thoroughly read the Safety Data Sheet (SDS) for this compound before use. If a specific SDS is unavailable, consult the SDS for Dicamba.[1]

  • Gather PPE: Inspect all PPE for integrity before use.[1]

  • Ensure Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[2][3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2]

2. Handling the Chemical:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4]

  • Mixing and Loading: Wear all recommended PPE when mixing, loading, or handling the concentrated substance.[3]

  • Prevent Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.[5]

3. Post-Handling Procedures:

  • Hand Washing: Always wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • PPE Removal: Remove PPE immediately after handling the product. Wash the outside of gloves before removing them.[1]

  • Clothing: If the pesticide gets inside clothing, remove it immediately and wash the skin thoroughly before putting on clean clothes.[3]

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste and contaminated materials is essential to protect the environment and prevent accidental exposure.[1]

1. Container Disposal:

  • Triple Rinse: Empty containers should be triple-rinsed or pressure-rinsed. The rinsate should be collected and disposed of as hazardous waste.[1][3]

  • Disposal: Dispose of rinsed containers in a sanitary landfill or according to approved state and local procedures. Do not reuse empty containers.[1][3]

2. Excess Chemical Disposal:

  • Hazardous Waste: Unused or excess this compound should be treated as hazardous waste. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance.[1]

3. PPE and Contaminated Material Disposal:

  • Single-Use Items: Dispose of single-use PPE and heavily contaminated materials as hazardous waste.[1]

  • Reusable Items: Decontaminate reusable PPE, such as gloves and boots, by washing with soap and water after each use.[1]

  • Contaminated Clothing: Launder contaminated clothing separately from other laundry using detergent and hot water. Discard any clothing that has been drenched or heavily contaminated.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Consult SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Ventilation, Emergency Equip.) prep_ppe->prep_setup handle_chem Handle Chemical (Avoid Contact, Spills) prep_setup->handle_chem Proceed to Handling post_decon Decontaminate Work Area handle_chem->post_decon Proceed to Post-Handling post_ppe Remove & Clean/Dispose PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_waste Dispose of Chemical Waste post_wash->disp_waste Proceed to Disposal disp_cont Dispose of Contaminated Materials disp_waste->disp_cont

Caption: Workflow for Safe Handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.